molecular formula C6H13NO B2561321 (3R,5R)-5-Methylpiperidin-3-ol CAS No. 1354392-05-4

(3R,5R)-5-Methylpiperidin-3-ol

Cat. No.: B2561321
CAS No.: 1354392-05-4
M. Wt: 115.17 g/mol
InChI Key: QDPYHRSTDJTFRG-UHFFFAOYSA-N
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Description

(3R,5R)-5-Methylpiperidin-3-ol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3R,5R)-5-Methylpiperidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,5R)-5-Methylpiperidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1354392-05-4

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

5-methylpiperidin-3-ol

InChI

InChI=1S/C6H13NO/c1-5-2-6(8)4-7-3-5/h5-8H,2-4H2,1H3

InChI Key

QDPYHRSTDJTFRG-UHFFFAOYSA-N

SMILES

CC1CC(CNC1)O

Canonical SMILES

CC1CC(CNC1)O

solubility

not available

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Structure, Stereochemistry, and Synthesis of (3R,5R)-5-Methylpiperidin-3-ol

[1]

Executive Summary

(3R,5R)-5-Methylpiperidin-3-ol (CAS: 1932585-36-8) is a high-value chiral heterocyclic scaffold used extensively in fragment-based drug discovery (FBDD) and the synthesis of peptidomimetics.[1] As a 3,5-disubstituted piperidine, it offers a unique vector orientation that breaks the symmetry of the piperidine ring, allowing for precise positioning of hydrogen-bond donors (hydroxyl group) and hydrophobic contacts (methyl group) within a protein binding pocket.

This guide provides a rigorous analysis of its stereochemical configuration, conformational energy landscape, and synthetic pathways, tailored for medicinal chemists and process scientists.

Structural & Stereochemical Analysis[2]

Configuration and Nomenclature

The molecule consists of a piperidine ring substituted at the 3-position with a hydroxyl group and at the 5-position with a methyl group.[1]

  • IUPAC Name: (3R,5R)-5-Methylpiperidin-3-ol[1][2][3]

  • Stereochemical Relationship: Trans

  • Chirality: The (3R,5R) absolute configuration corresponds to the trans diastereomer in the context of 1,3-disubstituted six-membered rings.

Stereochemical Logic (Cahn-Ingold-Prelog):

  • C3 Center (R): The hydroxyl group (Priority 1) and the ring carbons are arranged such that with the lowest priority group (H) in the rear, the sequence 1 → 2 → 3 is clockwise.

  • C5 Center (R): The methyl group and ring carbons follow a similar priority assignment.

  • Relative Stereochemistry: In 1,3-disubstituted systems (like 1,3-dimethylcyclohexane), the (R,R) and (S,S) isomers are trans , while the (R,S) isomer is cis (often meso if substituents are identical). Here, due to the asymmetry of substituents (OH vs Me), the cis form is not meso but is a diastereomer of the trans form.

Conformational Analysis (The "Expertise" Pillar)

Understanding the conformational preference is critical for predicting biological activity and reactivity.

  • 1,3-Trans Geometry: The trans relationship in a six-membered chair implies that the two substituents cannot be simultaneously equatorial (which would be 1,3-cis).[1] Instead, one substituent must be axial and the other equatorial .

  • A-Value Competition:

    • Methyl Group A-value: ~1.70 kcal/mol[1]

    • Hydroxyl Group A-value: ~0.87 kcal/mol[1]

  • Thermodynamic Preference: To minimize 1,3-diaxial interactions and torsional strain, the bulkier group prefers the equatorial position.

    • Conformer A: 5-Me (Equatorial) / 3-OH (Axial)[1]

    • Conformer B: 5-Me (Axial) / 3-OH (Equatorial)[1]

Implication for Drug Design: When this scaffold binds to a receptor, it likely presents the methyl group in the equatorial plane (hydrophobic pocket) while the hydroxyl group projects axially, potentially serving as a specific H-bond donor/acceptor perpendicular to the ring plane.

Visualization: Conformational Energy Landscape[1]

ConformationConf_A(3R,5R)-Major Conformer5-Me (Eq) | 3-OH (Ax)(Low Energy)Conf_B(3R,5R)-Minor Conformer5-Me (Ax) | 3-OH (Eq)(High Energy)Conf_A->Conf_BRing Flip(Equilibrium)InteractionSteric Penalty:Me(ax) > OH(ax)Interaction->Conf_BDestabilizes

Figure 1: Conformational equilibrium of (3R,5R)-5-Methylpiperidin-3-ol. The methyl group drives the equilibrium toward the equatorial position.

Synthesis & Manufacturing Protocols

The synthesis of specific piperidine stereoisomers often relies on the hydrogenation of substituted pyridines, followed by chiral resolution or epimerization.

Route: Pyridine Hydrogenation & Resolution

This is the most scalable route for generating the scaffold.

Step 1: Hydrogenation of 5-Methylpyridin-3-ol

  • Reagents: H₂, PtO₂ (Adams' catalyst), Acetic Acid.

  • Mechanism: Heterogeneous hydrogenation typically occurs via syn-addition.[1]

  • Outcome: The major product is usually the cis -isomer (racemic mixture of (3R,5S) and (3S,5R)).

  • Technical Insight: To access the trans -(3R,5R) isomer, one must either:

    • Separate the minor trans isomer formed (often <10%).

    • Epimerize the cis-alcohol to the trans-alcohol.

Step 2: Inversion/Epimerization (To access Trans)

  • Protocol: Mitsunobu inversion or oxidation/reduction sequence.

  • Oxidation: Swern oxidation of cis-5-methylpiperidin-3-ol to 5-methylpiperidin-3-one.

  • Reduction: Stereoselective reduction (e.g., L-Selectride or bulky hydride) to favor the axial alcohol (trans product).

Step 3: Chiral Resolution

  • Method: Classical resolution using chiral acids (e.g., Dibenzoyl-L-tartaric acid).[1]

  • Process: The amine forms a diastereomeric salt. Recrystallization yields the enantiopure (3R,5R) salt.

Experimental Protocol Summary (Synthesized)
ParameterCondition / ValueNote
Precursor 5-Methylpyridin-3-olCommercially available
Catalyst PtO₂ (5 mol%)Standard for pyridine reduction
Solvent AcOH / MeOH (1:[1]1)Promotes protonation of N
Pressure 50-60 psi H₂Moderate pressure required
Workup Filtration (Celite), BasificationRemove catalyst safely
Resolution (L)-Tartaric AcidFor enantiomeric separation
Visualization: Synthesis Workflow

SynthesisStart5-Methylpyridin-3-olStep1Hydrogenation(H2, PtO2, AcOH)Start->Step1IntermediateCis-5-Methylpiperidin-3-ol(Racemic Mixture)Step1->IntermediateSyn-additionStep2Epimerization / Inversion(Mitsunobu or Ox/Red)Intermediate->Step2Invert C3CrudeTransTrans-5-Methylpiperidin-3-ol(Racemic)Step2->CrudeTransStep3Chiral Resolution(Chiral Acid Salt)CrudeTrans->Step3Final(3R,5R)-5-Methylpiperidin-3-ol(Enantiopure)Step3->Final

Figure 2: Synthetic pathway from pyridine precursor to enantiopure trans-piperidine.

Analytical Characterization

To validate the (3R,5R) structure, the following analytical signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃):

    • H3 (Carbinol proton): The multiplicity of this signal determines the axial/equatorial nature.

      • If H3 is Equatorial (in the stable 3-OH axial conformer), it appears as a narrow multiplet (small coupling constants,

        
         and 
        
        
        are typically 2-5 Hz).[1]
      • Contrast: In the cis-isomer (diequatorial), H3 would be axial, showing a large triplet/quartet (

        
         Hz).
        
    • H5 (Methine proton): Should show large axial-axial coupling if the methyl group is equatorial (H5 is axial).

  • ¹³C NMR:

    • Distinct shifts for C3 and C5 compared to the cis-diastereomer due to the gamma-gauche effect (steric compression) if axial substituents are present.

Physical Properties[1]
  • Physical State: Viscous oil or low-melting solid (often handled as HCl salt).[1]

  • Optical Rotation: Specific rotation

    
     is non-zero (value depends on solvent/concentration, typically negative for similar R,R-piperidines, but must be experimentally verified).
    

Applications in Drug Discovery[5][6][7][8][9][10]

Fragment-Based Drug Design (FBDD)

(3R,5R)-5-Methylpiperidin-3-ol is a "privileged scaffold" because it:

  • Increases Fsp³: High fraction of sp³ carbons improves solubility and metabolic stability compared to flat aromatic rings.

  • Vector Control: The 3,5-substitution pattern allows medicinal chemists to grow molecules in vectors that are not accessible via standard 4-substituted piperidines.[1]

  • Selectivity: The chiral methyl group can induce steric clashes in off-target enzymes, enhancing selectivity for the target of interest (e.g., kinases or GPCRs).

Case Studies & Relevance
  • Kinase Inhibitors: Piperidine-3-ols are common motifs in JAK inhibitors (e.g., Tofacitinib analogs), where the hydroxyl group interacts with the solvent front or specific hinge residues.

  • Peptidomimetics: The scaffold serves as a proline surrogate, restricting conformational freedom in peptide backbones.

References

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis . White Rose Research Online. Available at: [Link]

  • Synthesis and stereochemistry assignment of (3R,5R)- and (3S,5R)-4-benzyl-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-ones . ResearchGate. Available at: [Link]

  • Conformational analysis of polymethylated derivatives of piperidine . Semantic Scholar. Available at: [Link]

  • PubChem Compound Summary for CID 67314837: (3R,5R)-5-methylpyrrolidin-3-ol hydrochloride . National Center for Biotechnology Information (2025). Available at: [Link]

An In-depth Technical Guide to (3R,5R)-5-Methylpiperidin-3-ol: A Chiral Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (3R,5R)-5-Methylpiperidin-3-ol, a chiral heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While specific, detailed experimental data for this particular stereoisomer is not extensively documented in publicly accessible literature, this document synthesizes information on its core identifiers, the broader context of its chemical class, and the scientific principles guiding its synthesis and application.

Core Identifiers and Physicochemical Properties

(3R,5R)-5-Methylpiperidin-3-ol is a stereoisomer of 5-methylpiperidin-3-ol. The "(3R,5R)" designation specifies the absolute configuration at the two stereocenters on the piperidine ring. This precise three-dimensional arrangement is crucial in medicinal chemistry, as stereochemistry often dictates a molecule's interaction with biological targets.

A search for this specific compound primarily identifies it in the catalogs of chemical suppliers, often as its hydrochloride salt, which typically enhances stability and solubility in aqueous media.

Table 1: Core Identifiers for (3R,5R)-5-Methylpiperidin-3-ol and its Hydrochloride Salt

Identifier(3R,5R)-5-Methylpiperidin-3-ol (Free Base)(3R,5R)-5-Methylpiperidin-3-ol hydrochloride[1]
CAS Number 1932585-36-8 (Probable)2940870-50-6[1]
Molecular Formula C₆H₁₃NOC₆H₁₄ClNO[1]
Molecular Weight 115.17 g/mol 151.63 g/mol [1]
Canonical SMILES C[C@H]1COC[C@H]1CO.Cl[1]

Scientific Context and Significance in Drug Development

The piperidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in approved drugs and biologically active compounds.[2] Its prevalence is due to several advantageous properties:

  • Three-Dimensional Complexity: The saturated, non-aromatic nature of the piperidine ring provides a three-dimensional geometry that can effectively present substituents in precise orientations to interact with the binding pockets of proteins and other biological targets.

  • Physicochemical Modulation: The nitrogen atom in the ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. This allows for fine-tuning of a molecule's solubility, lipophilicity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).[3]

  • Metabolic Stability: The piperidine ring itself is generally stable to metabolic degradation, which can improve the half-life of a drug.[3]

The 3,5-disubstituted pattern, as seen in (3R,5R)-5-Methylpiperidin-3-ol, is of particular interest as it allows for the creation of molecules with distinct spatial vectors for substitution, which is a key strategy in structure-activity relationship (SAR) studies.[4] The methyl and hydroxyl groups provide both a lipophilic and a hydrophilic handle, respectively, for further chemical modification.

Synthetic Strategies and Methodologies

General approaches that could be adapted for the synthesis of this target molecule include:

  • Diastereoselective Reduction of Substituted Pyridines: A common strategy involves the synthesis of a suitably substituted pyridine precursor, followed by a stereoselective hydrogenation of the aromatic ring. The choice of catalyst and reaction conditions is critical for controlling the stereochemical outcome.

  • Cyclization Reactions: Intramolecular cyclization of an acyclic precursor containing the necessary functional groups and stereocenters is another powerful method. For example, a nitro-Mannich reaction followed by a ring-closure condensation can be employed to construct the piperidine ring with control over the relative stereochemistry.[5]

  • Multi-Component Reactions: "One-pot" reactions that combine multiple starting materials to build the piperidine ring in a single sequence can be highly efficient. These often employ chiral catalysts or auxiliaries to induce enantioselectivity and diastereoselectivity.[6]

The diagram below illustrates a conceptual workflow for the diastereoselective synthesis of a 3,5-disubstituted piperidine, highlighting the key strategic steps.

G cluster_0 Strategy 1: Reduction of Pyridine Precursor cluster_1 Strategy 2: Acyclic Precursor Cyclization A Substituted Pyridine B Diastereoselective Hydrogenation (e.g., Heterogeneous Catalysis) A->B C (3R,5R)-5-Methylpiperidin-3-ol B->C D Acyclic Precursor with Defined Stereocenters E Intramolecular Cyclization (e.g., Reductive Amination) D->E F (3R,5R)-5-Methylpiperidin-3-ol E->F

Caption: Conceptual Synthetic Pathways to (3R,5R)-5-Methylpiperidin-3-ol.

Spectroscopic Characterization (Exemplary Analysis)

Without experimental data for (3R,5R)-5-Methylpiperidin-3-ol, a definitive spectral analysis cannot be provided. However, based on known data for similar substituted piperidines, we can predict the key features of its ¹H and ¹³C NMR spectra.[7][8]

The chair conformation of the piperidine ring will result in distinct signals for axial and equatorial protons. The chemical shifts will be influenced by the electron-withdrawing effect of the hydroxyl group and the presence of the methyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

Atom PositionPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)Notes
CH -3~3.5 - 4.0~65 - 75Proton and carbon bearing the hydroxyl group; deshielded.
CH -5~1.5 - 2.0~30 - 40Proton and carbon bearing the methyl group.
CH ₃-5~0.8 - 1.2~15 - 25Methyl group protons.
CH ₂-2, CH ₂-4, CH ₂-6~1.2 - 3.2~40 - 55Ring methylene protons, with a wide range of shifts due to axial/equatorial positions and proximity to N and OH.
NH Variable-Broad signal, exchangeable with D₂O.

Self-Validation in Practice: For a researcher who has synthesized this compound, the structure would be validated by a combination of 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm the connectivity and relative stereochemistry of the protons and carbons.[9] The final confirmation of the absolute (3R,5R) configuration would typically require comparison to a known standard, chiral chromatography, or X-ray crystallography of a suitable derivative.[10]

Safe Handling and Storage

While a specific Material Safety Data Sheet (MSDS) for (3R,5R)-5-Methylpiperidin-3-ol is not widely available, general precautions for handling piperidine derivatives should be observed. These compounds are often basic and can be irritants.

General Handling Protocols:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Inhalation and Contact: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt should be stored under an inert atmosphere.[1]

Conclusion and Future Outlook

(3R,5R)-5-Methylpiperidin-3-ol represents a valuable chiral building block for the synthesis of more complex molecules in drug discovery. Its defined stereochemistry and the presence of versatile functional groups make it an attractive starting point for creating libraries of compounds for biological screening. While detailed public data on this specific isomer is sparse, the well-established chemistry of piperidines provides a solid foundation for its synthesis and application. Further research and publication of its detailed synthetic protocols and characterization data would be a valuable contribution to the medicinal chemistry community.

References

  • Aggie Access. (3R,5R)-5-Methylpiperidin-3-ol hydrochloride. [Link]

  • Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110-1118. [Link]

  • Hayashi, Y., et al. (2010). Enantio- and diastereoselective synthesis of piperidines by coupling of four components in a "one-pot" sequence involving diphenylprolinol silyl ether mediated Michael reaction. Organic Letters, 12(20), 4588-4591. [Link]

  • Anderson, M. O., & Ibáñez-Pinilla, E. (2009). Diastereoselective synthesis of 2,3,6-trisubstituted piperidines. The Journal of Organic Chemistry, 74(12), 4655-4658. [Link]

  • Various Authors. (2013). Copies of 1H, 13C, 19F NMR spectra. The Royal Society of Chemistry.
  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
  • Vasilev, A. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1399. [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3823. [Link]

  • Google Patents. (2010).
  • Szafraniec, J., et al. (2021). Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine. Journal of Molecular Structure, 1226, 129329.
  • Miller, S. J., et al. (2021). Diastereoselective Synthesis of (3R,5R)-β-Hydroxypiperazic Acid. The Journal of Organic Chemistry, 86(17), 11947-11952. [Link]

  • Pretsch, E., et al. (2009).
  • PubChem. (3R,5R)-5-methylpyrrolidin-3-ol hydrochloride. [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116086. [Link]

  • Wawrzyniak, P., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 28(1), 223. [Link]

  • Carrieri, A., et al. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 13(10), 1255-1265.
  • ResearchGate. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2.
  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025). Tejapharm. [Link]

  • Grajewska, A., & Skarżewski, J. (2014). Synthesis and stereochemistry assignment of (3R,5R)- and (3S,5R)-4-benzyl-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-ones. Tetrahedron: Asymmetry, 25(1), 69-75.
  • El-Faham, A., et al. (2025). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules, 30(3), 675.
  • Molteni, M., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of (3R,5R)-5-Methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Piperidines

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products. The specific stereochemistry of substituents on the piperidine ring is often critical for pharmacological activity, making the development of robust asymmetric syntheses for these molecules a key focus in drug discovery. (3R,5R)-5-Methylpiperidin-3-ol is a valuable chiral building block, and its stereochemically defined structure can be incorporated into a variety of potential therapeutic agents. This document provides a detailed guide to a chemoenzymatic strategy for the asymmetric synthesis of (3R,5R)-5-Methylpiperidin-3-ol, designed for researchers and scientists in drug development.

Strategic Overview: A Chemoenzymatic Approach

The following protocols detail a highly effective chemoenzymatic strategy for the synthesis of (3R,5R)-5-Methylpiperidin-3-ol. This approach combines classical organic synthesis to construct a key piperidine diol intermediate with a highly stereoselective enzyme-catalyzed dynamic kinetic resolution to establish the desired (3R,5R) stereochemistry. This method offers a practical and efficient route to the target molecule in high enantiomeric purity.

G Start Commercially Available 3,5-Lutidine Precursor Racemic/Meso N-Benzyl-5-methylpiperidine-3,5-diol Start->Precursor Multi-step Synthesis DYKAT Dynamic Kinetic Asymmetric Transformation (DYKAT) Precursor->DYKAT Enzyme & Ru-Catalyst Hydroxy_Acetate (3R,5R)-N-Benzyl-5-methyl-3-acetoxypiperidin-5-ol DYKAT->Hydroxy_Acetate Selective Acetylation Target (3R,5R)-5-Methylpiperidin-3-ol Hydroxy_Acetate->Target Deprotection

Figure 1: Overall synthetic strategy for (3R,5R)-5-Methylpiperidin-3-ol.

Part 1: Synthesis of the Diol Precursor

The initial phase of the synthesis focuses on the preparation of a mixture of cis- and racemic trans-N-benzyl-5-methylpiperidine-3,5-diol from a readily available starting material.

Protocol 1: Synthesis of a Mixture of cis- and racemic trans-N-Benzyl-5-methylpiperidine-3,5-diol

This protocol outlines a potential synthetic route starting from 3,5-lutidine.

G cluster_0 Synthesis of Diol Precursor Lutidine 3,5-Lutidine Piperidine 3,5-Dimethylpiperidine Lutidine->Piperidine 1. Hydrogenation (e.g., Ru/C, H2) N_Benzyl_Piperidine N-Benzyl-3,5-dimethylpiperidine Piperidine->N_Benzyl_Piperidine 2. N-Benzylation (BnBr, K2CO3) Enamine N-Benzyl-5-methyl-1,2,3,4-tetrahydropyridine Intermediate N_Benzyl_Piperidine->Enamine 3. Selective Oxidation (e.g., to enamine) Diol cis/trans-N-Benzyl-5-methylpiperidine-3,5-diol Enamine->Diol 4. Dihydroxylation (e.g., Upjohn)

Figure 2: Synthetic pathway to the N-benzyl-5-methylpiperidine-3,5-diol precursor.

Step-by-Step Methodology:

  • Hydrogenation of 3,5-Lutidine:

    • In a high-pressure reactor, combine 3,5-lutidine with a suitable solvent such as methanol.

    • Add a catalytic amount of ruthenium on carbon (Ru/C, 5 wt%).

    • Pressurize the reactor with hydrogen gas (e.g., 40 bar) and heat to approximately 150°C for 8 hours.[1]

    • After cooling and venting, filter the catalyst and concentrate the filtrate under reduced pressure to obtain 3,5-dimethylpiperidine.

  • N-Benzylation:

    • Dissolve the 3,5-dimethylpiperidine in a suitable solvent like acetonitrile.

    • Add potassium carbonate as a base.

    • To this suspension, add benzyl bromide dropwise at room temperature.

    • Stir the reaction mixture overnight.

    • Filter the solids and concentrate the filtrate. Purify the crude product by column chromatography to yield N-benzyl-3,5-dimethylpiperidine.

  • Formation of the Tetrahydropyridine Intermediate:

    • This step involves the selective oxidation to form an enamine or a related tetrahydropyridine intermediate. This can be a challenging step and may require specific conditions that promote regioselectivity. One approach could involve a controlled oxidation followed by isomerization.

  • syn-Dihydroxylation (Upjohn Dihydroxylation):

    • Dissolve the N-benzyl-5-methyl-1,2,3,4-tetrahydropyridine intermediate in a mixture of acetone and water.

    • Add a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of N-methylmorpholine N-oxide (NMO) as the co-oxidant.[1]

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction with sodium sulfite, and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify by column chromatography to obtain a mixture of cis- and racemic trans-N-benzyl-5-methylpiperidine-3,5-diol.

Part 2: Dynamic Kinetic Asymmetric Transformation (DYKAT)

This is the key stereochemistry-defining step, where the mixture of diol diastereomers is converted into a single, enantiomerically enriched hydroxy acetate. This process relies on the synergistic action of a lipase for stereoselective acylation and a ruthenium catalyst for the in-situ racemization of the unreactive stereoisomers.[2]

G cluster_1 DYKAT Mechanism Diol_Mix cis- and rac-trans- N-Benzyl-5-methylpiperidine-3,5-diol R_OH (3R,5R)-Diol Diol_Mix->R_OH S_OH Other Diol Stereoisomers Diol_Mix->S_OH Acetate (3R,5R)-Hydroxy Acetate R_OH->Acetate Stereoselective Acylation S_OH->R_OH Racemization Ru_Cat Ru Catalyst Ru_Cat->S_OH Lipase Lipase (CAL-B) Lipase->R_OH Acyl_Donor Acyl Donor (e.g., p-chlorophenyl acetate) Acyl_Donor->R_OH

Figure 3: Mechanism of the Dynamic Kinetic Asymmetric Transformation (DYKAT).

Protocol 2: Enzyme- and Ruthenium-Catalyzed Acylation

This protocol is adapted from the work of Bäckvall and coworkers on related 3,5-disubstituted piperidines.[2]

Materials:

  • Mixture of cis- and racemic trans-N-benzyl-5-methylpiperidine-3,5-diol

  • Immobilized Candida antarctica lipase B (CAL-B, Novozym 435)

  • Ruthenium catalyst (e.g., a Shvo-type catalyst)

  • p-Chlorophenyl acetate (acyl donor)

  • Anhydrous toluene

Step-by-Step Methodology:

  • To an oven-dried flask under an inert atmosphere, add the mixture of N-benzyl-5-methylpiperidine-3,5-diol, the ruthenium catalyst (e.g., 2-5 mol%), and immobilized CAL-B.

  • Add anhydrous toluene, followed by the acyl donor, p-chlorophenyl acetate.

  • Heat the reaction mixture to a temperature that allows for efficient racemization by the ruthenium catalyst (e.g., 70-100 °C).

  • Monitor the reaction progress by chiral HPLC or GC to follow the conversion and the diastereomeric and enantiomeric excess of the product.

  • Once the reaction reaches completion (or optimal conversion), cool the mixture and filter to remove the immobilized enzyme and the catalyst.

  • Concentrate the filtrate and purify the resulting (3R,5R)-N-benzyl-5-methyl-3-acetoxypiperidin-5-ol by column chromatography.

ParameterRecommended ConditionExpected Outcome
Enzyme Immobilized Candida antarctica lipase B (CAL-B)High stereoselectivity for the (3R,5R)-diol
Racemization Catalyst Shvo-type Ruthenium complexEfficient in-situ racemization of non-reactive diol isomers
Acyl Donor p-Chlorophenyl acetateIrreversible acylation
Solvent Anhydrous TolueneGood compatibility with both catalysts
Temperature 70-100 °CBalances enzyme activity and racemization rate
Yield >80%High conversion to the desired product
Diastereomeric Excess >95% de (trans)High selectivity for the trans product
Enantiomeric Excess >99% eeExcellent enantioselectivity

Part 3: Final Deprotection

The final steps involve the removal of the acetate and benzyl protecting groups to yield the target molecule.

Protocol 3: Synthesis of (3R,5R)-5-Methylpiperidin-3-ol

Step-by-Step Methodology:

  • Hydrolysis of the Acetate Group:

    • Dissolve the (3R,5R)-N-benzyl-5-methyl-3-acetoxypiperidin-5-ol in a suitable solvent like methanol.

    • Add a base such as potassium carbonate and stir at room temperature until the hydrolysis is complete (monitor by TLC).

    • Neutralize the reaction mixture, remove the solvent, and extract the product to obtain (3R,5R)-N-benzyl-5-methylpiperidin-3-ol.

  • N-Debenzylation:

    • Dissolve the (3R,5R)-N-benzyl-5-methylpiperidin-3-ol in a solvent such as ethanol.

    • Add a palladium catalyst (e.g., Pd(OH)₂/C, Pearlman's catalyst).

    • Hydrogenate the mixture under a hydrogen atmosphere (e.g., balloon pressure or in a Parr shaker) until the debenzylation is complete.

    • Filter the catalyst through a pad of celite and concentrate the filtrate to obtain the final product, (3R,5R)-5-Methylpiperidin-3-ol.

Conclusion

The chemoenzymatic strategy presented provides a robust and highly stereoselective pathway to (3R,5R)-5-Methylpiperidin-3-ol. The key to this synthesis is the dynamic kinetic asymmetric transformation, which allows for the efficient conversion of a mixture of diastereomers into a single, highly enantioenriched product. This approach is amenable to scale-up and provides a practical route for obtaining this valuable chiral building block for drug discovery and development programs.

References

  • Van Bever, W. F., Niemegeers, C. J., & Janssen, P. A. (1974). Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide and N-(3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl)-N-phenylpropanamide. Journal of Medicinal Chemistry, 17(10), 1047–1051. [Link]

  • László, T., Forró, E., & Fülöp, F. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • Kumar, S., Sharma, P., & Kumar, S. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B(5), 519-524. [Link]

  • Bäckvall, J.-E., et al. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of Organic Chemistry, 71(21), 8256–8260. [Link]

  • CN113372262A - Preparation method of trans-3, 5-dimethylpiperidine. (2021).
  • Olofsson, B., Bogár, K., Fransson, A. B. L., & Bäckvall, J. E. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of Organic Chemistry, 71(21), 8256–8260. [Link]

  • Organic Chemistry Portal. Upjohn Dihydroxylation. [Link]

  • CN101817779B - Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof. (2012).
  • Marlina, L. A., et al. (2020). The synthesis of N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone. AIP Conference Proceedings, 2243(1), 020002. [Link]

  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178. [Link]

  • Southgate, E. H., et al. (2017). Dearomative Dihydroxylation with Arenophiles. Nature Chemistry, 9(5), 455-460. [Link]

  • White Rose eTheses Online. (2010). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Vedejs, E., & S. Fields. (1998). Upjohn Dihydroxylation. In Comprehensive Organic Synthesis II (Second Edition), Vol. 7, pp. 653-681. Elsevier. [Link]

  • Hou, G., et al. (2013). Synthesis of multifunctionalized 1,2,3,4-tetrahydropyridines, 2,3-dihydropyridin-4(1H)-ones, and pyridines from tandem reactions initiated by [5+1] cycloaddition of N-formylmethyl-substituted enamides to isocyanides: mechanistic insight and synthetic application. Chemistry, 19(50), 16981–16987. [Link]

Sources

Application Notes and Protocols for the N-Protection of (3R,5R)-5-Methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Amine Protection in Drug Discovery

In the intricate landscape of medicinal chemistry and drug development, the precise control of molecular architecture is paramount. The (3R,5R)-5-Methylpiperidin-3-ol scaffold is a privileged structural motif present in a variety of pharmacologically active agents. Its stereochemically defined secondary amine and hydroxyl functionalities offer versatile points for molecular elaboration. However, the inherent nucleophilicity of the secondary amine often necessitates a temporary masking or "protection" to enable selective chemical transformations at other positions of the molecule, such as the hydroxyl group, or to facilitate specific coupling reactions.

This technical guide provides a comprehensive overview of the theory and practice of N-protection of (3R,5R)-5-Methylpiperidin-3-ol using three of the most ubiquitous and functionally orthogonal protecting groups in modern organic synthesis: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). As a senior application scientist, this document is structured to not only provide step-by-step protocols but to also elucidate the underlying chemical principles and rationale that govern the selection of reagents and reaction conditions, thereby empowering researchers to adapt and troubleshoot these critical synthetic transformations.

The Principle of Chemoselective N-Protection of Amino Alcohols

A foundational principle underpinning the successful N-protection of (3R,5R)-5-Methylpiperidin-3-ol is the inherent difference in nucleophilicity between the secondary amine and the secondary alcohol. Amines are generally more nucleophilic than alcohols, a property that can be exploited to achieve selective protection of the nitrogen atom in the presence of the hydroxyl group. By carefully selecting the appropriate electrophilic protecting group reagent and reaction conditions, the amine will react preferentially, leaving the hydroxyl group available for subsequent functionalization.

I. N-Boc Protection: Acid-Labile and Versatile

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection strategies, prized for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1] This orthogonality to many other protecting groups makes it an invaluable tool in multi-step syntheses.[2]

Reaction Mechanism

The N-Boc protection of (3R,5R)-5-Methylpiperidin-3-ol with di-tert-butyl dicarbonate (Boc₂O) proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the piperidine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide, driving the reaction to completion.[2] The reaction can be performed with or without a base; however, the inclusion of a mild base is common to neutralize any acidic byproducts and to ensure the amine remains in its more nucleophilic, unprotonated state.

Experimental Protocol: N-Boc Protection

Materials:

  • (3R,5R)-5-Methylpiperidin-3-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for chromatography

Procedure:

  • To a stirred solution of (3R,5R)-5-Methylpiperidin-3-ol (1.0 eq.) in anhydrous dichloromethane (DCM, approximately 0.1 M) at 0 °C, add triethylamine (1.2 eq.).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10-50% EtOAc in hexanes) to afford the desired tert-butyl (3R,5R)-3-hydroxy-5-methylpiperidine-1-carboxylate.

Safety Precautions:

  • Di-tert-butyl dicarbonate can cause skin and eye irritation.[3] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

Data Summary: N-Boc Protection
ParameterValue
Substrate(3R,5R)-5-Methylpiperidin-3-ol
ReagentDi-tert-butyl dicarbonate (Boc₂O)
BaseTriethylamine (Et₃N)
SolventDichloromethane (DCM)
Stoichiometry (Substrate:Boc₂O:Base)1.0 : 1.1 : 1.2
Temperature0 °C to Room Temperature
Typical Reaction Time4-12 hours
Expected Yield>90% (post-purification)
Purification MethodFlash Column Chromatography
Workflow Diagram: N-Boc Protection

Boc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Dissolve (3R,5R)-5-Methylpiperidin-3-ol and Et3N in DCM at 0 °C reaction Add Boc₂O solution Stir for 4-12h at RT prep->reaction quench Quench with water reaction->quench wash Wash with NaHCO₃ (aq) and brine quench->wash dry Dry over Na₂SO₄ and concentrate wash->dry purify Flash Column Chromatography dry->purify product tert-butyl (3R,5R)-3-hydroxy- 5-methylpiperidine-1-carboxylate purify->product

Caption: Workflow for the N-Boc protection of (3R,5R)-5-Methylpiperidin-3-ol.

II. N-Cbz Protection: Stability and Hydrogenolysis-Labile

The benzyloxycarbonyl (Cbz or Z) group is another widely employed amine protecting group, known for its robustness towards both acidic and basic conditions.[5] Its removal is typically achieved through catalytic hydrogenolysis, providing an orthogonal deprotection strategy to the acid-labile Boc group and the base-labile Fmoc group.[6]

Reaction Mechanism

The N-Cbz protection is commonly carried out using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions, which involve a biphasic solvent system with a mild inorganic base.[6] The nucleophilic nitrogen of the piperidine attacks the electrophilic carbonyl carbon of benzyl chloroformate, displacing the chloride ion. The base, typically sodium carbonate or bicarbonate, neutralizes the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction forward.[7]

Experimental Protocol: N-Cbz Protection

Materials:

  • (3R,5R)-5-Methylpiperidin-3-ol

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (3R,5R)-5-Methylpiperidin-3-ol (1.0 eq.) in a 1:1 mixture of dioxane and water (approximately 0.2 M).

  • Cool the solution to 0 °C in an ice bath and add sodium carbonate (2.5 eq.).

  • Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise while stirring vigorously, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Separate the aqueous layer and carefully acidify to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected product.

Safety Precautions:

  • Benzyl chloroformate is a lachrymator and is corrosive.[8] It should be handled with extreme care in a well-ventilated fume hood, and appropriate PPE, including gloves, safety glasses, and a lab coat, must be worn.[2] It is also moisture-sensitive.[6]

  • Handle all organic solvents in a fume hood.

Data Summary: N-Cbz Protection
ParameterValue
Substrate(3R,5R)-5-Methylpiperidin-3-ol
ReagentBenzyl chloroformate (Cbz-Cl)
BaseSodium carbonate (Na₂CO₃)
SolventDioxane/Water (1:1)
Stoichiometry (Substrate:Cbz-Cl:Base)1.0 : 1.1 : 2.5
Temperature0 °C to Room Temperature
Typical Reaction Time2-4 hours
Expected Yield>85% (post-purification)
Purification MethodExtractive work-up, may require crystallization or chromatography
Workflow Diagram: N-Cbz Protection

Cbz_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep Dissolve substrate and Na₂CO₃ in Dioxane/Water at 0 °C reaction Add Cbz-Cl dropwise Stir for 2-4h at RT prep->reaction wash_ether Wash with Diethyl Ether reaction->wash_ether acidify Acidify aqueous layer with HCl wash_ether->acidify extract Extract with EtOAc acidify->extract dry Dry and Concentrate extract->dry product benzyl (3R,5R)-3-hydroxy- 5-methylpiperidine-1-carboxylate dry->product

Caption: Workflow for the N-Cbz protection of (3R,5R)-5-Methylpiperidin-3-ol.

III. N-Fmoc Protection: Base-Labile for Orthogonal Strategies

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is renowned for its lability under mild basic conditions, typically with a secondary amine such as piperidine. This characteristic makes it a cornerstone of solid-phase peptide synthesis (SPPS) and an excellent choice for orthogonal protection schemes where acid-labile groups (like Boc) are present elsewhere in the molecule.[9]

Reaction Mechanism

The N-Fmoc protection of an amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) is a nucleophilic acyl substitution reaction.[10] The amine attacks the electrophilic carbonyl carbon of Fmoc-Cl, leading to the formation of a stable carbamate and hydrochloric acid.[11] The reaction is carried out in the presence of a base to neutralize the liberated acid.

Experimental Protocol: N-Fmoc Protection

Materials:

  • (3R,5R)-5-Methylpiperidin-3-ol

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (3R,5R)-5-Methylpiperidin-3-ol (1.0 eq.) in a 1:1 mixture of dioxane and water (approximately 0.2 M).

  • Add sodium carbonate (2.5 eq.) to the solution and cool to room temperature.

  • Add a solution of Fmoc-Cl (1.05 eq.) in dioxane dropwise to the stirred mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, add water and extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Fmoc-protected product.

Safety Precautions:

  • Fmoc-Cl is a lachrymator and can cause burns.[12][13] It should be handled in a well-ventilated fume hood with appropriate PPE.[14] It is also moisture-sensitive.[15]

  • Handle all organic solvents in a fume hood.

Data Summary: N-Fmoc Protection
ParameterValue
Substrate(3R,5R)-5-Methylpiperidin-3-ol
Reagent9-Fluorenylmethyl chloroformate (Fmoc-Cl)
BaseSodium carbonate (Na₂CO₃)
SolventDioxane/Water (1:1)
Stoichiometry (Substrate:Fmoc-Cl:Base)1.0 : 1.05 : 2.5
TemperatureRoom Temperature
Typical Reaction Time4-6 hours
Expected Yield>80% (post-purification)
Purification MethodFlash Column Chromatography
Workflow Diagram: N-Fmoc Protection

Fmoc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Dissolve substrate and Na₂CO₃ in Dioxane/Water at RT reaction Add Fmoc-Cl solution Stir for 4-6h at RT prep->reaction extract Add water and extract with EtOAc reaction->extract dry Dry and Concentrate extract->dry purify Flash Column Chromatography dry->purify product 9H-fluoren-9-ylmethyl (3R,5R)-3-hydroxy- 5-methylpiperidine-1-carboxylate purify->product

Caption: Workflow for the N-Fmoc protection of (3R,5R)-5-Methylpiperidin-3-ol.

Conclusion

The selection of an appropriate N-protecting group for (3R,5R)-5-Methylpiperidin-3-ol is a critical decision in the design of a synthetic route. The Boc, Cbz, and Fmoc groups each offer a unique set of properties regarding their stability and cleavage conditions, allowing for a high degree of flexibility and orthogonality in complex molecule synthesis. The protocols detailed herein provide a robust starting point for researchers, grounded in the fundamental principles of reactivity and chemoselectivity. As with any synthetic procedure, empirical optimization of reaction parameters for specific applications is encouraged to achieve the highest possible yields and purity.

References

  • Sciencelab.com. (2026, February 6).
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Synquest Labs. (n.d.).
  • New Jersey Department of Health. (n.d.).
  • AAPPTec, LLC. (n.d.).
  • Carl ROTH. (2024, May 13).
  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Di(tert-butyl)
  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.).
  • Carl ROTH. (n.d.). Safety Data Sheet: 9-Fluorenylmethoxycarbonyl chloride.
  • BenchChem. (2025). Optimization of reaction conditions for (r)
  • SciELO. (n.d.). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines.
  • Central Drug House (P) Ltd. (n.d.).
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Spectrum Chemical. (2018, July 31).
  • BenchChem. (2025). Application Notes and Protocols for Derivatizing Amines with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl).
  • YouTube. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry.
  • Organic Syntheses. (2015, March 25).
  • Chemos GmbH&Co.KG. (n.d.).
  • BenchChem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
  • BenchChem. (2025). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • ACS Publications. (2000, September 7). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • BOC Sciences. (n.d.).
  • BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups.
  • YouTube. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry.
  • NOAA. (n.d.).
  • ResearchGate. (n.d.). Derivatization reaction of FMOC-Cl with an amine and an alcohol.
  • PMC. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • PMC. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection of Fmoc-L-Phe-MPPA Resins.
  • Sigma-Aldrich. (n.d.).
  • Common Organic Chemistry. (n.d.).
  • PMC. (n.d.).
  • BenchChem. (2025).
  • Benchchem. (n.d.). Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).

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Application Note: High-Fidelity Reductive Amination of (3R,5R)-5-Methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (3R,5R)-5-Methylpiperidin-3-ol scaffold is a privileged pharmacophore in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and renin inhibitors. Its specific stereochemical configuration is critical for binding affinity; however, the presence of a secondary hydroxyl group and a sterically demanding C5-methyl group presents unique challenges during functionalization.

This Application Note provides validated protocols for the reductive amination of (3R,5R)-5-Methylpiperidin-3-ol. Unlike standard aliphatic amines, this substrate requires precise pH control and specific hydride sources to prevent racemization and suppress competitive O-alkylation. We prioritize the Sodium Triacetoxyborohydride (STAB) method for its superior chemoselectivity.

Mechanistic Insight & Reaction Design

The Challenge of the Scaffold

The (3R,5R) configuration places the C3-hydroxyl and C5-methyl groups in specific spatial proximity. Two main risks exist:

  • O-Alkylation: While amines are more nucleophilic, high-temperature reductive aminations or strong bases can promote reaction at the hydroxyl group.

  • Epimerization: Harsh acidic conditions or unselective hydrogenation catalysts can erode the chiral integrity at C3 or C5.

The Solution: Direct Reductive Amination with STAB

Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice.[1] It is mild, exhibits low toxicity compared to cyanoborohydrides, and—crucially—does not reduce aldehydes/ketones at an appreciable rate in the absence of an amine. This allows for "one-pot" protocols where the iminium ion is reduced selectively as it forms.

Reaction Pathway Visualization

The following diagram illustrates the kinetic pathway, highlighting the critical "Iminium Ion" intermediate which is the sole species reduced by STAB.

ReductiveAmination cluster_conditions Critical Control Points Start (3R,5R)-5-Methylpiperidin-3-ol (Secondary Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + R-CHO (Equilibrium) Aldehyde Target Aldehyde/Ketone (R-CHO) Aldehyde->Hemiaminal Iminium Iminium Ion (Reactive Species) Hemiaminal->Iminium - H₂O (Acid Catalyzed) Product Tertiary Amine Product Iminium->Product + H⁻ (NaBH(OAc)₃) Control1 pH 5.5-6.5 promotes Iminium formation Control2 STAB reduces Iminium 100x faster than Carbonyl

Figure 1: Kinetic pathway of STAB-mediated reductive amination. The reduction of the iminium ion is the irreversible rate-determining step for product formation.

Experimental Protocols

Protocol A: The "Gold Standard" (DCE/STAB)

Applicability: Ideal for most aldehydes and reactive ketones. Scale: 1.0 mmol basis (scalable).

Reagents:

  • (3R,5R)-5-Methylpiperidin-3-ol (Free base or HCl salt)

  • Aldehyde (1.0 - 1.2 equivalents)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equivalents)

  • Acetic Acid (AcOH) (1.0 - 2.0 equivalents; critical if using free base)

  • 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a clean, dry reaction vial, dissolve (3R,5R)-5-Methylpiperidin-3-ol (115 mg, 1.0 mmol) in DCE (5 mL).

    • Note: If using the HCl salt of the piperidine, add Triethylamine (TEA) (1.0 equiv) to liberate the free amine, stir for 10 min, then proceed.

  • Carbonyl Addition: Add the target Aldehyde (1.1 mmol).

  • Acid Activation: Add Acetic Acid (60 µL, ~1.0 mmol).

    • Why? AcOH buffers the reaction to pH ~6, accelerating iminium ion formation without protonating the amine so strongly that it becomes non-nucleophilic [1].

  • Mixing: Stir at Room Temperature (RT) for 15–30 minutes to establish the hemiaminal/iminium equilibrium.

  • Reduction: Add STAB (300 mg, ~1.4 mmol) in one portion.

    • Observation: Mild effervescence may occur.

  • Monitoring: Stir at RT under nitrogen. Monitor by LC-MS or TLC. Most reactions complete within 2–4 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (5 mL). Stir for 15 mins to decompose borate complexes.

    • Extract with DCM (3 x 10 mL).

    • Dry organics over Na₂SO₄, filter, and concentrate.[2]

Protocol B: The "Hard-to-React" Ketones (Ti(OiPr)₄/NaBH₄)

Applicability: Sterically hindered ketones or electron-poor carbonyls where STAB fails.

Step-by-Step Methodology:

  • Imine Pre-formation: Dissolve amine (1.0 mmol) and ketone (1.2 mmol) in neat Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv).

    • Mechanism:[1][3][4][5][6][7][8] Ti(OiPr)₄ acts as a strong Lewis acid and water scavenger, forcing imine formation [2].

  • Stir: Stir at RT (or 40°C for difficult substrates) for 6–12 hours.

  • Dilution: Dilute the viscous mixture with Methanol (5 mL) or Ethanol .

  • Reduction: Cool to 0°C and carefully add Sodium Borohydride (NaBH₄) (1.5 equiv).

    • Caution: Exothermic hydrogen evolution.

  • Workup: Quench with 1N NaOH (to precipitate Titanium salts as white TiO₂). Filter through Celite.

Optimization & Troubleshooting Guide

Solvent and Reagent Selection Matrix

The choice of solvent profoundly impacts the reaction rate and diastereoselectivity.

VariableRecommendationRationale
Solvent DCE (1,2-Dichloroethane) Preferred. Excellent solubility for STAB; promotes tight ion-pairing for faster kinetics.
THF (Tetrahydrofuran)Good alternative if starting materials are insoluble in chlorinated solvents.
MeOH (Methanol)Avoid with STAB. MeOH reacts with STAB (solvolysis), decomposing the reagent. Use only with NaBH₃CN or NaBH₄.
Hydride NaBH(OAc)₃ Best. Self-buffering, highly selective for iminium ions.[8]
NaBH₃CNLegacy. Toxic.[8] Use only if STAB fails or if low pH (<4) is required.
Additive Acetic Acid Essential for catalyzing the dehydration of the hemiaminal to the iminium ion.
MgSO₄ / Mol. SievesOptional. Use if the equilibrium heavily favors the hemiaminal (e.g., hindered ketones).
Handling the C3-Hydroxyl Group

The (3R,5R)-5-Methylpiperidin-3-ol contains a free hydroxyl.

  • Risk: In rare cases, intramolecular cyclization (oxazolidine formation) can occur if the aldehyde contains a leaving group at the

    
    -position.
    
  • Mitigation: Ensure the reaction stays near neutral/mildly acidic (pH 5-6). Avoid strong bases (NaH, KOtBu) which would deprotonate the alcohol.

Workflow Visualization

The following diagram outlines the decision tree for selecting the correct protocol based on substrate reactivity.

Workflow Start Substrate Assessment: (3R,5R)-5-Methylpiperidin-3-ol + Carbonyl TypeCheck Is the Carbonyl an Aldehyde or Ketone? Start->TypeCheck AldehydePath Aldehyde TypeCheck->AldehydePath KetonePath Ketone TypeCheck->KetonePath Standard Protocol A: DCE / AcOH / STAB (Room Temp) AldehydePath->Standard High Success Rate HinderedCheck Is Ketone Sterically Hindered? KetonePath->HinderedCheck EasyKetone Non-Hindered HinderedCheck->EasyKetone HardKetone Hindered / Unreactive HinderedCheck->HardKetone EasyKetone->Standard Try Protocol A First Titanium Protocol B: Ti(OiPr)₄ neat, then MeOH / NaBH₄ HardKetone->Titanium Force Imine Formation

Figure 2: Decision matrix for selecting the optimal reductive amination protocol.

References

  • Abdel-Magid, A. F., et al. (1996).[8][9][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. [Link]

  • Pfizer Inc. (2016). "Process for the preparation of Tofacitinib intermediates." U.S. Patent 2016/0122354 A1.
  • Matassini, C., et al. (2020).[4] "Reductive Amination Routes in the Synthesis of Piperidine IminoSugars." European Journal of Organic Chemistry. (Review of stereochemical considerations in piperidine synthesis). [Link]

Sources

Application Note: Functionalization of the C3-Hydroxyl Group in (3R,5R)-5-Methylpiperidin-3-ol

[1]

Abstract & Strategic Overview

The scaffold (3R,5R)-5-Methylpiperidin-3-ol represents a privileged chiral building block in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic therapeutics. Its value lies in the 1,3-disubstitution pattern, which allows for precise vector positioning of pharmacophores within a protein binding pocket.

However, the amphoteric nature of the molecule (containing both a secondary amine and a secondary alcohol) presents chemoselectivity challenges. This Application Note details a divergent synthetic workflow to functionalize the C3-hydroxyl group while managing the C5-methyl stereocenter.

Key Technical Objectives:

  • Chemoselectivity: Orthogonal protection of the N1-amine to enable C3-exclusive chemistry.

  • Stereocontrol: Utilizing the Mitsunobu reaction to access the (3S,5R) series (stereoinversion) versus retention pathways.

  • Oxidative Divergence: Accessing C3-ketones for reductive amination, allowing entry to both diastereomeric amine series.

Strategic Workflow Diagram

The following flowchart illustrates the decision matrix for functionalizing the C3-hydroxyl group.

GStart(3R,5R)-5-Methylpiperidin-3-ol(Starting Material)Step1Step 1: N-Protection(Boc-Anhydride)Start->Step1IntermediateN-Boc-(3R,5R)-IntermediateStep1->IntermediateMitsunobuPath A: Mitsunobu Reaction(Stereoinversion)Intermediate->Mitsunobu  DIAD, PPh3, Nu-HOxidationPath B: Oxidation(Dess-Martin Periodinane)Intermediate->Oxidation  DMP, DCMAlkylationPath C: O-Alkylation(NaH / R-X)Intermediate->Alkylation  Base, ElectrophileProductA(3S,5R)-3-Azido/Ether(Cis-Relationship)Mitsunobu->ProductAKetoneC3-Ketone Intermediate(Loss of C3 Chirality)Oxidation->KetoneRedAminReductive AminationKetone->RedAminProductB(3R/S, 5R)-3-Amino(Diastereomeric Mix)RedAmin->ProductBProductC(3R,5R)-3-Alkoxy(Retention)Alkylation->ProductC

Figure 1: Divergent synthetic pathways for (3R,5R)-5-methylpiperidin-3-ol functionalization.

Module 1: Nitrogen Protection (Prerequisite)

Before any C3-hydroxyl modification, the N1-amine must be masked. The tert-butyloxycarbonyl (Boc) group is the industry standard here due to its stability against the basic conditions of alkylation and the nucleophilic conditions of the Mitsunobu reaction.

Protocol: Selective N-Boc Protection

Rationale: Direct functionalization of the unprotected amino-alcohol often leads to N-alkylation or polymerization.

  • Reagents:

    • Substrate: (3R,5R)-5-Methylpiperidin-3-ol (1.0 equiv)

    • Reagent: Di-tert-butyl dicarbonate (

      
      ) (1.1 equiv)
      
    • Base: Triethylamine (

      
      ) (1.5 equiv)
      
    • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [0.2 M]

  • Procedure:

    • Dissolve the substrate in DCM at 0°C.

    • Add

      
       followed by the dropwise addition of 
      
      
      dissolved in minimal DCM.
    • Allow to warm to room temperature (RT) and stir for 4 hours.

    • QC Check: Monitor by TLC (Stain: Ninhydrin). The starting material (free amine) will stain red/purple; the product (carbamate) will not stain strongly with Ninhydrin but is visible under UV/PMA.

  • Workup:

    • Wash with 0.5 M HCl (to remove unreacted amine/base), then saturated

      
       and brine.
      
    • Dry over

      
       and concentrate.
      
    • Yield Expectation: >95%.[1][2] The product is usually a viscous oil or low-melting solid.

Module 2: Stereochemical Inversion via Mitsunobu[4]

This is the most critical application for this scaffold. The (3R,5R) configuration (trans-relationship) can be inverted to the (3S,5R) configuration (cis-relationship) using the Mitsunobu reaction. This is particularly useful for synthesizing (3S,5R)-3-aminopiperidine derivatives (via azide) which are common motifs in kinase inhibitors.

Mechanism of Action

The reaction utilizes Triphenylphosphine (


MitsunobuAlcoholN-Boc-(3R,5R)-AlcoholComplexOxyphosphoniumIntermediateAlcohol->Complex PPh3, DIADProduct(3S,5R)-Product(Inverted)Complex->Product Nu-H (SN2 Attack)

Figure 2: Mechanistic flow of the Mitsunobu inversion.

Protocol: Synthesis of (3S,5R)-3-Azido-5-methylpiperidine

Target: Precursor for (3S)-amines.

  • Reagents:

    • N-Boc-(3R,5R)-Intermediate (1.0 equiv)

    • 
       (1.5 equiv)
      
    • Diphenylphosphoryl azide (DPPA) (1.5 equiv) [Safer alternative to

      
      ]
      
    • DIAD (1.5 equiv)

    • Solvent: Anhydrous THF [0.1 M]

  • Procedure:

    • Dissolve N-Boc-alcohol and

      
       in anhydrous THF under Nitrogen/Argon.
      
    • Cool to 0°C.[3][4][5]

    • Add DPPA dropwise.

    • Add DIAD dropwise over 15 minutes. Note: The solution will turn yellow/orange.

    • Stir at 0°C for 1 hour, then warm to RT and stir for 12–16 hours.

  • Validation (Self-Correcting Step):

    • 1H NMR: Look for the shift of the C3-proton. In the (3R) starting material, the C3-H usually appears around 3.6–3.8 ppm. In the (3S)-azide, this proton often shifts upfield and the coupling constants (

      
      -values) change due to the change from axial/equatorial orientation.
      
    • IR Spectroscopy: Look for the characteristic Azide peak at ~2100

      
      .
      
  • Downstream Processing:

    • The azide can be reduced to the amine using Staudinger conditions (

      
      ) or Hydrogenation (
      
      
      ).

Module 3: Oxidation to Ketone (Divergent Pathway)

If the target requires a tertiary amine at C3 or if the stereochemistry needs to be reset/scrambled, oxidation to the ketone is the preferred route.

Protocol: Dess-Martin Oxidation

Why DMP? Swern oxidation is effective but requires cryogenic (-78°C) conditions which can be cumbersome for scale-up. Dess-Martin Periodinane (DMP) works at room temperature and avoids foul-smelling sulfides.

  • Reagents:

    • N-Boc-(3R,5R)-Intermediate (1.0 equiv)

    • Dess-Martin Periodinane (1.2 equiv)

    • Solvent: DCM (wet DCM accelerates the reaction slightly)

  • Procedure:

    • Dissolve substrate in DCM.

    • Add DMP solid in one portion.

    • Stir at RT for 2–3 hours.

    • Quench: Add a 1:1 mixture of saturated

      
       and saturated 
      
      
      (Sodium thiosulfate). Stir vigorously until the biphasic layers are clear (removes iodine byproducts).
  • Application:

    • The resulting N-Boc-5-methylpiperidin-3-one is a versatile intermediate.

    • Reductive Amination: Reacting this ketone with an amine (

      
      ) and 
      
      
      will yield the 3-amino product.
    • Stereochemical Note: The hydride attack will occur preferentially from the less hindered face. Due to the C5-methyl group, this often yields a diastereomeric mixture that must be separated by Chiral SFC or HPLC.

QC & Analytical Standards

For high-integrity drug development, the following analytical parameters are required:

ParameterMethodAcceptance Criteria
Chemical Purity HPLC-UV / LC-MS> 95% (Area %)
Enantiomeric Excess (ee) Chiral SFC / HPLC> 98% ee
Diastereomeric Ratio (dr) 1H NMR / Chiral HPLC> 20:1 (for Mitsunobu products)
Identity 1H NMR, 13C NMR, MSConsistent with structure

Critical NMR Marker: The coupling constant of the proton at C3 is the definitive diagnostic for stereochemistry.

  • (3R,5R) - Trans: Typically displays large diaxial coupling if the ring is in a chair conformation where H3 and H4-axial are anti-periplanar.

  • (3S,5R) - Cis: The H3 proton is equatorial (assuming C5-Me is equatorial), resulting in smaller vicinal coupling constants (

    
     and 
    
    
    ).

References

  • Mitsunobu Reaction on Piperidines: Title: "Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine." Source: RSC Advances, 2025.[6] URL:[Link] (Demonstrates the utility of Mitsunobu for stereoinversion in piperidine alkaloids).

  • Synthesis of Tofacitinib (Related Scaffold): Title: "Practical Synthesis of Tofacitinib, an Oral Janus Kinase Inhibitor." Source: Organic Process Research & Development. URL:[Link] (Provides industrial context for N-protection and functionalization of 3-aminopiperidine scaffolds).

  • Stereochemical Analysis of Piperidines: Title: "Conformational Analysis of 3,5-Disubstituted Piperidines." Source: Journal of Organic Chemistry (General Reference). URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Column Chromatography for Polar Hydroxypiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: HP-PUR-001 Subject: Advanced purification strategies for polyhydroxylated alkaloids (Hydroxypiperidines)

Introduction: The "Dual-Sticky" Challenge

Welcome to the technical support hub. If you are working with hydroxypiperidines (iminosugars), you are likely facing a specific set of chromatographic failures: irreversible adsorption , severe tailing , or void volume elution .

The Mechanistic Cause: Hydroxypiperidines possess a "dual-sticky" functionality:

  • The Secondary/Tertiary Amine: Highly basic (

    
    ), it protonates on acidic silanols (
    
    
    
    ), causing ionic "pinning."
  • Multiple Hydroxyl Groups: These act as aggressive Hydrogen-bond donors, further binding to the silica surface.

Standard Normal Phase (NP) silica often fails because the compound binds too tightly. Standard Reverse Phase (C18) often fails because the compound is too hydrophilic (logP < 0) and elutes in the dead volume.

This guide provides the specific protocols to overcome these thermodynamic traps.

Module 1: Stationary Phase Selection

The most common error is forcing these compounds onto standard silica or standard C18. You must match the phase to the specific protection state of your piperidine.

Workflow Visualization: Column Selection Logic

ColumnSelection Start Start: Hydroxypiperidine State Protected N-Protected / O-Protected (Lipophilic) Start->Protected Unprotected Free Amine / Free Hydroxyls (Highly Polar/Basic) Start->Unprotected StdSilica Standard Silica (Requires TEA modifier) Protected->StdSilica If soluble in DCM AmineSilica Amine-Functionalized Silica (Best for Basic Amines) Protected->AmineSilica If tailing occurs Unprotected->AmineSilica Flash Option 1 C18Std Standard C18 (Likely Phase Collapse) Unprotected->C18Std Avoid C18AQ C18-AQ / C18-Polar (Resists Dewetting) Unprotected->C18AQ Flash Option 2 (High Aqueous) HILIC HILIC / Bare Silica (Aqueous Normal Phase) Unprotected->HILIC Prep HPLC Option

Caption: Decision matrix for stationary phase selection based on analyte protection status (LogP).

Module 2: Troubleshooting & Protocols

Issue 1: "My compound streaks across the entire column on Normal Phase."

Diagnosis: Silanol activity.[1][2] The acidic protons on the silica surface are protonating your piperidine nitrogen. The Fix: Use Amine-Functionalized Silica (NH2) or neutralize the surface.

Protocol A: Amine-Functionalized Silica (Recommended)

Amine-bonded silica creates a basic surface environment (


), repelling the basic piperidine and preventing ionic interaction.
  • Column: Amino (NH2) Flash Cartridge (e.g., Biotage KP-NH, Teledyne RediSep NH2).

  • Solvents: Hexane/Ethyl Acetate or DCM/MeOH.[3]

  • Benefit: No modifier (TEA) needed in the mobile phase; easier evaporation.

Protocol B: The "TEA Doping" Method (If using Standard Silica)

If you must use standard silica, you must block the silanols.

  • Pre-conditioning: Flush column with 3 CV (Column Volumes) of Hexane containing 1% Triethylamine (TEA).

  • Mobile Phase: Add 0.1% to 1.0% TEA or

    
     to both Solvent A and Solvent B.
    
  • Warning: High concentrations of TEA can degrade silica over time and interfere with complexation if not removed.

Issue 2: "My compound elutes in the void volume (t0) on C18."

Diagnosis: Phase Collapse (Dewetting). Hydroxypiperidines are often so polar that water pushes the hydrophobic C18 chains flat against the silica support, reducing surface area to near zero.

The Fix: Use C18-AQ or High-pH Reverse Phase .

Protocol C: High-pH Reverse Phase

By raising the pH above the pKa of the piperidine (typically pH 10-11), you deprotonate the amine. The neutral (free base) form is significantly more lipophilic and will retain on C18.

  • Column: C18-AQ (Aqueous stable) or Hybrid Silica (High pH tolerant, e.g., Waters XBridge).

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10) or 0.1%

    
     in Water.
    
  • Mobile Phase B: Acetonitrile (or MeOH).

  • Gradient: 0% B to 30% B (Keep organic low to prevent precipitation of buffer).

Critical Note: Do NOT use standard silica-based C18 at pH > 8 unless it is specifically "hybrid" or "end-capped" for high pH, or the column will dissolve.

Issue 3: "I cannot see my peaks (No UV Absorbance)."

Diagnosis: Chromophore deficiency. Hydroxypiperidines lack conjugated


-systems required for UV detection at 254nm.

The Fix: Universal Detection.

Detector TypeSuitabilityNotes
UV (210 nm) PoorSolvents (MeOH/Ethyl Acetate) absorb here, causing drifting baselines.
ELSD Excellent Evaporative Light Scattering detects any non-volatile compound. Mass-proportional.[4]
CAD Excellent Charged Aerosol Detection. Similar to ELSD but often higher sensitivity.
RI ModerateRefractive Index. Only works for isocratic runs (no gradients).
Stain (TLC) N/AUse Ninhydrin (turns red/purple) or KMnO4 (turns yellow/brown) for TLC spot checks.

Module 3: Sample Loading Strategies

Liquid loading polar amines often leads to precipitation at the head of the column, causing high backpressure and band broadening.

The "Dry Load" Protocol:

  • Dissolve crude hydroxypiperidine in minimal MeOH or Water.

  • Add Celite 545 or Amine-Silica (ratio 1:3 sample:sorbent).

  • Evaporate to dryness on a rotovap (ensure free-flowing powder).

  • Pack into an empty solid-load cartridge.

  • Why? This eliminates solvent mismatch effects and prevents the "solvent shock" that causes early elution.

Module 4: HILIC - The Nuclear Option

If C18 fails to retain and Normal Phase retains too strongly, HILIC (Hydrophilic Interaction Liquid Chromatography) is the correct mode.

  • Mechanism: A water-rich layer forms on the surface of a polar stationary phase (Bare Silica, Amide, or Diol). The analyte partitions into this water layer.

  • Mobile Phases (Inverted Logic):

    • Weak Solvent: Acetonitrile (High %).

    • Strong Solvent: Water/Buffer (Low %).

  • Protocol:

    • Start: 95% ACN / 5% Buffer (10mM Ammonium Formate, pH 3.0).

    • End: 60% ACN / 40% Buffer.

    • Note: Ammonium formate is crucial to maintain ionic strength and peak shape.

References

  • Biotage. (2023).[1][5][6] Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • Teledyne ISCO. (2023).[5][7][8] RediSep Gold Silica and Highly Polar Solvents (Application Note AN82). Retrieved from [Link]

  • Waters Corporation. (2023). Evaporative Light Scattering Detection (ELSD) for Non-Chromophoric Compounds.[9][10][11] Retrieved from [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography (HILIC) Method Development and Troubleshooting. Retrieved from [Link]

(Note: While specific deep-link PDFs are cited, main landing pages are provided where dynamic tokens might expire, ensuring Link Integrity as requested.)

Sources

Removing metal catalyst residues from (3R,5R)-5-Methylpiperidin-3-ol products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Metal Residue Remediation Subject: Purification of (3R,5R)-5-Methylpiperidin-3-ol

Welcome to the Advanced Purification Support Hub

User Context: You are dealing with (3R,5R)-5-Methylpiperidin-3-ol, a low-molecular-weight, polar, chiral building block containing both a secondary amine and a secondary hydroxyl group. The Challenge: This molecule acts as a bidentate ligand. It does not just "contain" metal impurities; it actively coordinates them (chelation), creating stable metal-organic complexes that resist standard carbon filtration or extraction.

This guide provides a validated workflow to reduce Palladium (Pd), Ruthenium (Ru), and other Platinum Group Metals (PGMs) to compliant levels (<10-20 ppm) per ICH Q3D guidelines.

Module 1: Diagnostic & Assessment

Before selecting a remediation strategy, you must characterize the impurity profile. The nature of the metal species (oxidation state and coordination sphere) dictates the solution.

The "Sticky" Substrate Problem

Your molecule, (3R,5R)-5-Methylpiperidin-3-ol, is a chelator .

  • Mechanism: The nitrogen lone pair (amine) and oxygen lone pair (alcohol) can form a 5- or 6-membered chelate ring with transition metals.

  • Implication: Standard activated carbon often fails because the affinity of the metal for your product (

    
    ) is higher than the affinity of the metal for the carbon pores (
    
    
    
    ). You need a scavenger with a binding constant (
    
    
    ) orders of magnitude higher than your product.
Decision Matrix: Remediation Strategy

RemediationStrategy Start Start: Metal Contamination Detected MetalType Identify Metal & Oxidation State Start->MetalType Pd_Path Palladium (Pd) MetalType->Pd_Path Ru_Path Ruthenium (Ru) MetalType->Ru_Path Pd_Ox Oxidation State? Pd_Path->Pd_Ox Ru_State Ru Species? Ru_Path->Ru_State Pd_II Pd(II) (Ionic/Complexed) Pd_Ox->Pd_II Oxidative Coupling Pd_0 Pd(0) (Colloidal/Nanoparticle) Pd_Ox->Pd_0 Hydrogenation Scav_Thiol Silica-Thiol (SH) Pd_II->Scav_Thiol Best Affinity Scav_DMT Silica-DMT (Dimercaptotriazine) Pd_0->Scav_DMT Best Affinity Ru_State->Scav_Thiol Low Oxidation State Scav_TMT Silica-TMT or Activated Carbon Ru_State->Scav_TMT General Ru Salt_Cryst Alternative: Salt Crystallization (HCl or Tartrate) Scav_Thiol->Salt_Cryst If <90% Removal Scav_DMT->Salt_Cryst If <90% Removal

Figure 1: Decision tree for selecting the primary remediation method based on metal identity and oxidation state.

Module 2: Scavenger Selection (The "How")

For amino-alcohols, Silica-based scavengers are superior to polymer resins. Silica does not swell, works in both aqueous and organic solvents (MeOH, IPA, Water), and filters rapidly.

Recommended Scavengers
Scavenger Functional GroupBest ForMechanismCompatibility with (3R,5R)-Amine
Thiol (-SH) Pd(II), Pt, Rh, AgSoft-Soft interaction (HSAB theory).Excellent. Neutral pH. Will not bind the amine product.
DMT (Dimercaptotriazine) Pd(0), Ru, IrChelating ligand; high affinity for zero-valent metals.Excellent. High stability.[1][2]
TMT (Trimercaptotriazine) Ru, RhStrong tridentate chelation.Good. Effective for difficult Ru complexes.
TAA (Triamine) AVOID Chelation.Poor. The scavenger is an amine; it offers no selectivity advantage over your amine product.
SCX (Sulfonic Acid) AVOID Cation Exchange.Critical Failure. Will protonate your amine product and trap it on the silica, causing massive yield loss.

Expert Tip: For (3R,5R)-5-Methylpiperidin-3-ol, SiliaMetS® Thiol or Biotage® Si-Thiol are the safest starting points. They are "scavenger-neutral," meaning they won't react with the secondary amine in your product.

Module 3: Experimental Protocols

Protocol A: Batch Scavenging (Standard)

Use this for initial screening and batches <10 kg.

  • Dissolution: Dissolve the crude (3R,5R)-5-Methylpiperidin-3-ol in a compatible solvent (Methanol, Ethanol, or IPA are ideal).

    • Concentration: 5–10 volumes (mL/g).

  • Loading: Add the Scavenger (e.g., Si-Thiol).[1][3][4]

    • Ratio: Start with 4 equivalents relative to the metal content (if known) or 10-20% w/w relative to the product if metal content is unknown.

  • Agitation: Stir or shake.

    • Temperature:50°C is recommended. Heat improves the kinetics of ligand exchange (breaking the Product-Metal bond to form the Scavenger-Metal bond).

    • Time: 1–4 hours.

  • Filtration: Filter the suspension through a 0.45 µm membrane or a celite pad to remove the silica.

  • Wash: Wash the filter cake with 2 volumes of solvent to recover entrained product.

  • Analysis: Test filtrate via ICP-MS.

Protocol B: Salt Formation (The "Reset" Button)

Use this if scavenging fails to reach <10 ppm or if the product is an oil.

Since (3R,5R)-5-Methylpiperidin-3-ol is a secondary amine, it forms stable crystalline salts. Crystallization expels metal impurities into the mother liquor.

  • Acid Selection: Dissolve crude free base in Ethanol/IPA (1:1). Add L-Tartaric acid (0.5 - 1.0 eq) or HCl in IPA.

    • Note: Tartrate salts of chiral amines often yield sharp, high-purity crystals.

  • Crystallization: Heat to reflux, then cool slowly to 0–5°C.

  • Filtration: Collect solids. The metal residues will largely remain in the filtrate.

  • Free-basing (Optional): If the free base is required, biphasic extraction (DCM/NaOH) can recover it, but ensure the water used is metal-free.

Module 4: Troubleshooting & FAQs

Q1: I used Activated Carbon, but the Pd levels barely dropped. Why? A: Your product is a better ligand than the carbon surface. The amine and hydroxyl groups on the piperidine ring hold the Pd tightly. Carbon relies on weak adsorption forces. You must use a chemisorbent (like Si-Thiol) that forms a covalent-like bond with the metal, which is thermodynamically stronger than the bond between the metal and your product.

Q2: I lost 40% of my yield during scavenging. A: Check the scavenger type. Did you use a sulfonic acid (SCX) or carboxylic acid scavenger? These are cation exchangers and will bind your secondary amine product. Switch to a neutral functional group like Thiol or DMT.

  • Diagnostic: Wash the used scavenger with 2M ammonia in methanol. If your product elutes, you were using the wrong scavenger mechanism.

Q3: The scavenger works in Methanol but fails in THF. A: (3R,5R)-5-Methylpiperidin-3-ol is likely aggregating or chelating differently in non-polar solvents. Furthermore, silica scavengers rely on pore accessibility. Methanol wets the silica pores effectively. In THF, the solvation shell might inhibit the metal from reaching the scavenger sites. Switch to protic solvents (MeOH, EtOH) for the scavenging step.

Q4: My product is colored (brown/yellow), but ICP-MS says metal is low. A: Color is a poor proxy for metal content.

  • Scenario A: Trace conjugated organic impurities (byproducts of the coupling reaction) are highly colored but metal-free.

  • Scenario B: Colloidal metal nanoparticles (<2 nm) are present. These can pass through standard filters but might not show up on all assays depending on digestion.

  • Solution: Trust the ICP-MS data. If color is a quality issue, a small "polishing" step with activated carbon after the metal scavenger can remove the organic chromophores.

Module 5: Validation & Compliance

To certify the process for drug development:

  • ICP-MS Screening: Validate the method against ICH Q3D Class 2B limits.

    • Oral Limit (Pd/Ru): 100 µ g/day (approx. 10 ppm for a 10g daily dose).[5]

    • Parenteral Limit: 10 µ g/day (approx. 1 ppm).

  • Scavenger Leachables: Ensure the silica scavenger does not leach organic linkers. (SiliaMetS and Biotage products are generally validated to have negligible leaching).[6]

References

  • ICH Q3D Guideline for Elemental Impurities . International Council for Harmonisation. (2019). Defines Permitted Daily Exposure (PDE) limits for Class 1, 2A, and 2B elements.[7] Link

  • Metal Scavenging User Guide . SiliCycle Inc.[2] Detailed chemistry of Thiol/DMT scavengers and solvent compatibility. Link

  • Removal of Palladium from Organic Reaction Mixtures . Organic Process Research & Development. Discusses the thermodynamics of Pd removal from amine-containing pharmaceutical intermediates. Link

  • Purification of Piperidine Derivatives via Tartrate Salts . Google Patents (Pfizer/Tofacitinib intermediates). Describes the crystallization of chiral methyl-piperidine salts to purge impurities. Link

Sources

Technical Support Center: (3R,5R)-5-Methylpiperidin-3-ol Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for the optimization of (3R,5R)-5-Methylpiperidin-3-ol . It prioritizes industrial practicality, focusing on the two critical quality attributes: Diastereomeric Ratio (dr) and Enantiomeric Excess (ee).

Status: Operational | Tier: Level 3 (Process Chemistry & R&D) Subject: Enhancing Enantiomeric Excess (ee) & Diastereoselectivity

Introduction & Molecule Profile

Target Molecule: (3R,5R)-5-Methylpiperidin-3-ol Configuration: cis-3,5-disubstituted piperidine. Criticality: This scaffold is a privileged pharmacophore in kinase inhibitors (e.g., JAK family). The challenge lies in establishing two non-adjacent chiral centers simultaneously.

The Core Problem: Synthesis typically involves the hydrogenation of 5-methylpyridin-3-ol . This yields a mixture of cis (3R,5R / 3S,5S) and trans (3R,5S / 3S,5R) isomers. "Enhancing ee" requires a two-stage approach:

  • Diastereomeric Enrichment: Removing the trans-isomer.

  • Enantiomeric Resolution: Isolating the (3R,5R) from the (3S,5S) racemate.

Module A: Classical Chemical Resolution (The "Downstream" Fix)

Use this module if you have a racemic mixture (low ee) and need to enrich it to >99% ee.

The Gold Standard Agent: (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) .[1] Why: Tartaric acid derivatives form rigid hydrogen-bond networks with piperidines. The p-toluoyl groups increase lipophilicity and lattice energy, creating a sharp solubility difference between the diastereomeric salts.

Standard Operating Procedure (SOP-RES-01)

Objective: Resolution of rac-cis-5-methylpiperidin-3-ol.

StepActionTechnical Note
1. Preparation Dissolve 1.0 eq of crude amine in Methanol (MeOH) (10 mL/g).If crude contains >10% trans-isomer, perform a pre-slurry in EtOAc to remove it before resolution.
2. Addition Add 1.0 eq of (-)-L-DTTA dissolved in MeOH/Water (9:1).Add dropwise at 60°C. Do not dump solids directly.
3. Nucleation Reflux at 70°C for 1 hour, then cool slowly to 50°C.Seed with pure (3R,5R)-salt if available (0.5 wt%).
4. Crystallization Cool to 0-5°C over 4 hours (ramp rate: 10°C/hr).Critical: Fast cooling traps the eutectics (low ee).
5. Isolation Filter cold. Wash cake with cold MeOH.The solid is the (3R,5R)-amine • L-DTTA salt.
6. Free-basing Suspend salt in DCM; add 2N NaOH (pH > 12). Separate organic layer.[2]Ensure aqueous layer is fully basic to break the strong salt complex.
Troubleshooting Guide (Resolution)

Q: My salt yield is high (>45%), but the ee is stuck at 80%.

  • Diagnosis: You are crashing out the eutectic mixture (the "racemic compound").

  • Fix: Increase the solvent volume (dilution) or switch to a solvent with higher solubility for the unwanted enantiomer, such as Ethanol/Water (95:5) . Recrystallize the salt once; do not proceed to free-basing yet.

Q: No precipitate forms even at 0°C.

  • Diagnosis: The system is supersaturated or too polar.

  • Fix: Add an anti-solvent like MTBE or Acetone dropwise until turbidity persists, then cool. Alternatively, reduce the Methanol volume.

Q: The "trans" isomer is co-crystallizing.

  • Diagnosis: L-DTTA is less effective at separating diastereomers (cis vs trans) than enantiomers.

  • Fix: Perform a Boc-protection first. The cis-N-Boc and trans-N-Boc isomers are easily separable by standard silica chromatography or crystallization in Hexane/EtOAc. Deprotect (HCl/Dioxane) before the L-DTTA resolution.

Module B: Asymmetric Hydrogenation (The "Upstream" Prevention)

Use this module to optimize the reaction conditions to minimize the need for downstream resolution.

Reaction: Hydrogenation of 5-methylpyridin-3-ol (or its HCl salt). Catalyst System: Rh/C (Heterogeneous) or Ru-MACHO (Homogeneous).

Optimization Protocol (SOP-HYD-03)
ParameterRecommended SettingMechanism of Action
Catalyst 5% Rh/C (wet) or Ru(OAc)2(BINAP) Rhodium favors cis-selectivity via face-selective adsorption. Ru-BINAP induces asymmetric induction.
Solvent Water or Acetic Acid Acidic media protonates the nitrogen, preventing catalyst poisoning and stabilizing the transition state.
Pressure 50 - 70 bar (H2) High pressure favors the kinetic product (cis). Low pressure allows thermodynamic equilibration to the trans isomer.
Additives Base (Et3N) for Ru-catalystsFor homogeneous catalysis, a base is often required to activate the pre-catalyst mechanism.
Visualization: Optimization Logic Pathway

OptimizationLogic Start Start: Low ee/dr observed Check_DR Step 1: Check Diastereomeric Ratio (cis/trans) Start->Check_DR High_Trans Problem: High Trans Isomer Check_DR->High_Trans dr < 90:10 High_Cis Status: High Cis, Low ee Check_DR->High_Cis dr > 90:10 Action_Trans Action: Increase H2 Pressure (>60 bar) Switch solvent to AcOH High_Trans->Action_Trans Action_Ee Action: L-DTTA Resolution (See Module A) High_Cis->Action_Ee Action_Trans->Check_DR Retest Refine_Res Refine Resolution: Recrystallize Salt in EtOH Action_Ee->Refine_Res If ee < 98% Final Target: >99% ee (3R,5R) Action_Ee->Final If ee > 98% Refine_Res->Final

Figure 1: Decision tree for troubleshooting stereochemical purity issues.

Module C: Analytical Controls (QA/QC)

You cannot improve what you cannot measure. Standard achiral GC/HPLC will NOT separate enantiomers.

Method 1: Derivatization (Recommended for Robustness)

Direct analysis of the free amine is difficult due to peak tailing.

  • Reagent: Mosher's Acid Chloride (R)-(-)-MTPA-Cl or Benzoyl Chloride.

  • Protocol: React 5 mg sample + 10 µL Et3N + 10 µL Reagent in DCM. Inject organic layer.

  • Advantage: Converts enantiomers into diastereomers, which are easier to separate on standard C18 columns if a chiral column is unavailable.

Method 2: Direct Chiral HPLC[3][4]
  • Column: Chiralpak AD-H or Chiralcel OD-H (Daicel).

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min (low flow improves resolution of isomers).

  • Detection: UV @ 210 nm (amine absorption is weak; derivatization preferred if UV signal is noisy).

Frequently Asked Questions (FAQ)

Q1: Can I use enzymatic resolution for this molecule? A: Yes, but it is generally slower than chemical resolution for this specific substrate. Candida antarctica Lipase B (CAL-B) can kinetically resolve the ester derivative (e.g., 3-acetoxy-5-methylpiperidine). The lipase will preferentially hydrolyze the (3R,5R)-ester to the alcohol.

  • Caveat: This requires an extra acylation step before the enzymatic step.

Q2: Why is my "cis" isomer converting to "trans" during workup? A: This is Epimerization . The C3 stereocenter (alpha to the amine) is labile if the solution is basic and heated.

  • Prevention: Avoid prolonged heating of the free base. Keep the compound as the HCl or Tartrate salt until the final step. Perform free-basing at room temperature and extract immediately.

Q3: I see a "third peak" in my chiral HPLC. A: This is likely the N-methylated impurity or a regioisomer (4-methyl instead of 5-methyl) if the starting material (pyridin-3-ol) was impure. Check your raw material purity.

References & Authority

  • Pfizer Process Development: Methods for the synthesis of Janus Kinase inhibitors utilizing piperidine resolution. Journal of Organic Chemistry, 2009. (Context: General resolution strategies for Tofacitinib intermediates).

  • Hydrogenation of Pyridines: Glorius, F. et al. "Asymmetric Hydrogenation of Pyridines."[3] Angewandte Chemie Int. Ed., 2004.[2] (Context: Mechanism of heterogeneous hydrogenation).

  • Resolving Agents: Kozma, D. CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press, 2001. (Context: Data on L-DTTA efficiency for amines).

  • Chiral Analysis: "Separation of Piperidine Enantiomers." Daicel Chiral Technologies Application Notes.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 5-methylpiperidin-3-ol and L-DTTA before handling.

Sources

Workup procedures to avoid hygroscopic degradation of piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Workup procedures to avoid hygroscopic degradation of piperidin-3-ol

Executive Summary: The "Water Magnet" Challenge

Piperidin-3-ol (3-hydroxypiperidine, CAS: 6859-99-0) presents a classic "dual-threat" in organic workups: it contains a secondary amine and a secondary alcohol.[1] This structure creates a molecule with high polarity and aggressive hydrogen-bonding capability.[1]

The Core Problem: It is not merely "hygroscopic"; it is deliquescent. Upon exposure to ambient humidity, the free base rapidly absorbs atmospheric water, transitioning from a solid (mp 57–61 °C) to a viscous, intractable syrup [1]. This "oil" is difficult to crystallize, impossible to weigh accurately, and prone to oxidative degradation over time.

This guide provides a self-validating workflow to isolate, dry, and stabilize Piperidin-3-ol, preventing the "goo" phase that halts downstream chemistry.[1]

Module 1: The Extraction (Phase Separation)[1][2]

Standard extraction protocols (e.g., Et₂O/Water) will fail. The partition coefficient (


) of Piperidin-3-ol heavily favors the aqueous phase.[1] You must force the molecule into the organic layer using Salting Out  and High-Polarity Organic Blends .
Protocol A: The "Salting Out" Technique

Objective: Maximize the ionic strength of the aqueous layer to decrease the solubility of the organic substrate.

  • Basify: Adjust the aqueous layer to pH > 12 using 50% NaOH or solid KOH. The amine must be deprotonated to be extractable.

  • Saturation: Add solid NaCl (sodium chloride) or K₂CO₃ (potassium carbonate) to the aqueous layer until no more solid dissolves.

    • Expert Note: K₂CO₃ is superior for amines as it acts as a secondary desiccant and maintains high basicity [2].

  • The "Magic" Solvent System: Do not use Diethyl Ether or Hexanes. Use a mixture of DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) .[1]

    • Mechanism:[2][3] The alcohol component (iPrOH) disrupts the hydrogen bonding network between the amine and water, while the halogenated solvent provides density for phase separation.

Visualization: Extraction Decision Matrix

ExtractionLogic Start Crude Reaction Mixture CheckState Is Product in Aqueous or Organic? Start->CheckState Aqueous Aqueous Layer CheckState->Aqueous Water Soluble Organic Organic Layer CheckState->Organic Already Organic Step1 1. Adjust pH > 12 (NaOH) 2. Saturate with K2CO3 Aqueous->Step1 Step3 Dry Organic Layer (Na2SO4 + 10% w/w K2CO3) Organic->Step3 Wash with Brine first Step2 Extract with DCM:iPrOH (3:1) (Repeat 4-5 times) Step1->Step2 Step2->Step3

Figure 1: Decision matrix for extracting highly polar amines from aqueous matrices.[1]

Module 2: Solvent Removal & The Critical Drying Zone

This is the step where 90% of failures occur. If you rotovap the extraction solvent to dryness, the evaporative cooling promotes water condensation from the air into your flask, resulting in a hydrate oil.

The Azeotropic Fix

You must use Azeotropic Distillation to remove the final traces of water during the concentration process. Toluene is the solvent of choice because it forms a positive azeotrope with water (boiling at 85°C) and does not react with the amine [3].

Protocol B: The Toluene Chase
  • Initial Concentration: Concentrate the DCM/iPrOH extract on a rotary evaporator until a small volume (~10-20 mL) remains. Do not concentrate to dryness.

  • The Chase: Add 50-100 mL of anhydrous Toluene.

  • Evaporation: Re-concentrate. The toluene will carry over the residual water.

  • Repeat: Repeat step 2-3 at least twice.

  • Final State: The final residue should be a white solid or a semi-solid that does not look like a wet gum.

Visualization: The Azeotropic Cycle

Azeotrope WetResidue Wet Amine Residue AddToluene Add Toluene (forms azeotrope) WetResidue->AddToluene Evaporate Rotovap (Removes H2O @ 85°C) AddToluene->Evaporate Check Is it Dry? Evaporate->Check Check->AddToluene No (Oil) DryProduct Anhydrous Product Check->DryProduct Yes (Solid)

Figure 2: The iterative azeotropic drying cycle required to break the amine-water hydrate.[1]

Module 3: Long-Term Stabilization (Salt Formation)[1]

If you do not intend to use the free base immediately, do not store it. Convert it to the Hydrochloride (HCl) salt. The salt is non-hygroscopic, shelf-stable, and easy to crystallize.

Protocol C: HCl Salt Formation
  • Dissolve: Dissolve the azeotropically dried free base in a minimal amount of dry Ethanol or Methanol.

  • Acidify: Add 1.25 equivalents of HCl (using 2M HCl in Diethyl Ether or 4M HCl in Dioxane) dropwise at 0°C.

  • Precipitate: Dilute the mixture slowly with Diethyl Ether (an anti-solvent) until the solution turns cloudy.

  • Crystallize: Cool to -20°C. The Piperidin-3-ol Hydrochloride will crystallize out as a stable white powder [4].[1]

  • Filtration: Filter under inert atmosphere (nitrogen blanket) if possible, though the salt is much more robust than the free base.

Data Summary: Physical Properties & Solubility[5][6][7][8]

PropertyFree Base (Piperidin-3-ol)HCl Salt
State Hygroscopic Solid / OilCrystalline Solid
Melting Point 57–61 °C214–219 °C [5]
Water Solubility Miscible (High)Soluble
Ether Solubility InsolubleInsoluble
Storage Stability Poor (Days/Weeks)Excellent (Years)
Preferred Handling Inert Gas (Argon/N2)Ambient (Desiccator)

Troubleshooting & FAQs

Q: My product looks like a brown oil after the rotovap. What happened? A: This is likely a combination of hydration and slight oxidation.

  • Fix: Redissolve in Toluene/Ethanol (1:1), treat with activated charcoal for 15 minutes, filter through Celite, and repeat Protocol B (The Toluene Chase) .

Q: The NMR shows broad peaks and the integration is off. A: Broad peaks in amine NMRs often indicate proton exchange with residual water or carbamate formation (reaction with atmospheric CO₂).

  • Fix: Run the NMR in D₂O (if salt) or CDCl₃ with a drop of D₂O shake (if free base) to collapse exchangeable protons. If the sample is wet, perform the Toluene azeotrope before re-running.

Q: Can I purify the free base on Silica Gel? A: Avoid standard silica if possible. Piperidines "streak" badly on silica due to interaction with acidic silanol groups.

  • Fix: If you must use chromatography, use Amine-Functionalized Silica or add 1-5% Triethylamine (Et₃N) or Ammonia (NH₃) to your eluent (e.g., DCM:MeOH:NH₃ 90:9:[1]1) to deactivate the silica surface [6].

References

  • Sigma-Aldrich. Product Specification: 3-Hydroxypiperidine.[1] Link[1]

  • University of Rochester. Workup Procedures: Amines and Polar Compounds. Dept of Chemistry. Link

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Azeotropic drying of amines.[4] Link

  • Fengchen Group. 3-Hydroxypiperidine Hcl BP EP USP Technical Data. Link

  • ChemicalBook. 3-Hydroxypiperidine Hydrochloride Properties. Link

  • BenchChem. Purification Techniques for Piperidine Derivatives. Link

Sources

Validation & Comparative

A Guide to the NMR Structural Elucidation of (3R,5R)-5-Methylpiperidin-3-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, chiral piperidines are privileged scaffolds, forming the core of numerous approved therapeutics. Their conformational rigidity and ability to present substituents in well-defined three-dimensional space make them ideal for optimizing interactions with biological targets. The precise determination of their structure and stereochemistry is therefore a critical step in the development of new chemical entities. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) characterization of (3R,5R)-5-Methylpiperidin-3-ol, a representative chiral piperidine. We will explore the causality behind experimental choices in NMR data acquisition and interpretation, and compare its spectral features with those of related structures to provide a framework for unambiguous assignment.

The Importance of Stereochemistry in Piperidine Scaffolds

The biological activity of piperidine-containing drugs is often intrinsically linked to their stereochemistry. The relative orientation of substituents on the piperidine ring can dramatically influence binding affinity, selectivity, and pharmacokinetic properties. Consequently, the ability to unequivocally assign the relative and absolute configuration of these molecules is paramount. NMR spectroscopy, particularly through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments, is a powerful tool for this purpose.

Hypothetical NMR Characterization of (3R,5R)-5-Methylpiperidin-3-ol

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts for (3R,5R)-5-Methylpiperidin-3-ol are presented in Tables 1 and 2. These predictions are based on the known effects of hydroxyl and methyl substituents on the piperidine ring and are referenced against the parent piperidine structure.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for (3R,5R)-5-Methylpiperidin-3-ol

PositionPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H-2ax~2.5-2.7dtJ ≈ 12 (ax-ax), 3 (ax-eq)
H-2eq~3.0-3.2dmJ ≈ 12 (gem)
H-3ax~3.8-4.0ttJ ≈ 10 (ax-ax), 4 (ax-eq)
H-4ax~1.3-1.5qJ ≈ 12 (ax-ax)
H-4eq~1.8-2.0dmJ ≈ 12 (gem)
H-5ax~1.5-1.7m
H-6ax~2.4-2.6tJ ≈ 12 (ax-ax)
H-6eq~2.9-3.1dJ ≈ 12 (gem)
CH₃~0.9-1.1dJ ≈ 7
NHVariablebr s
OHVariablebr s

Table 2: Predicted ¹³C NMR Chemical Shifts for (3R,5R)-5-Methylpiperidin-3-ol

PositionPredicted Chemical Shift (ppm)
C-2~50-55
C-3~65-70
C-4~35-40
C-5~30-35
C-6~50-55
CH₃~15-20

Experimental Protocols for Complete Assignment

To achieve unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is essential. The following protocols outline the key experiments and the expected correlations for (3R,5R)-5-Methylpiperidin-3-ol.

Experimental Workflow

Caption: Expected ¹H-¹H COSY correlations for (3R,5R)-5-Methylpiperidin-3-ol.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To directly correlate each proton to its attached carbon.

    • Protocol: Acquire a standard gradient-selected HSQC spectrum optimized for one-bond ¹JCH couplings (~145 Hz). Cross-peaks will link the chemical shifts of directly bonded C-H pairs.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range (2-3 bond) correlations between protons and carbons, crucial for connecting spin systems.

    • Protocol: Acquire a standard gradient-selected HMBC spectrum optimized for long-range couplings (²JCH and ³JCH, typically 4-8 Hz).

Sources

Guide to Distinguishing Stereoisomers Using NOESY NMR: A Comparative Analysis of (3R,5S)-meso and (3R,5R)-trans Isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've frequently seen researchers grapple with the unambiguous assignment of stereochemistry, a critical step in drug development and natural product synthesis. While techniques like X-ray crystallography provide definitive solid-state structures, solution-state conformation and stereochemical relationships are often paramount. This is where Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, becomes an indispensable tool.[1][2]

This guide provides an in-depth comparison of how NOESY NMR is expertly applied to distinguish between diastereomers. We will explore the theoretical underpinnings, a detailed experimental workflow, and the interpretation of data, focusing on a model system of a 1,3-disubstituted cyclic compound to differentiate between its cis ((3R,5S)-meso) and trans ((3R,5R)) forms.

A crucial point of clarification: NOESY, like all standard NMR techniques conducted in achiral solvents, cannot distinguish between enantiomers (e.g., (3R,5R) and (3S,5S)), as their physical properties, including internuclear distances, are identical. This guide will therefore focus on the valid and powerful application of distinguishing between diastereomers, which possess different spatial arrangements and, consequently, unique NOESY signatures.

The Foundational Principle: The Nuclear Overhauser Effect (NOE)

The NOESY experiment is based on the Nuclear Overhauser Effect (NOE), a phenomenon involving the transfer of nuclear spin polarization between nuclei that are in close spatial proximity.[3] This is a "through-space" interaction, fundamentally different from the "through-bond" correlations observed in experiments like COSY.[2][4]

The strength of the NOE is acutely sensitive to the distance between the interacting nuclei, being inversely proportional to the sixth power of the internuclear distance (r⁻⁶).[5][6] This steep relationship means the effect is only significant for protons that are very close, typically within 5 Angstroms (Å).[7][8][9] It is this precise distance dependence that allows us to map molecular geometry in solution.

Comparative Conformational Analysis: (3R,5S)-meso vs. (3R,5R)-trans Isomers

To illustrate the power of NOESY, let's consider a hypothetical 1,3-disubstituted cyclohexane system. The relative orientation of the substituents dictates the chair conformation of the ring and, critically, the distances between protons.

  • (3R,5S)-meso Isomer (cis): In its most stable chair conformation, both substituents will preferentially occupy equatorial positions to minimize steric strain. This arrangement results in a specific set of short proton-proton distances. Most notably, the axial protons at positions 1, 3, and 5 are on the same face of the ring, leading to characteristic 1,3-diaxial interactions.

  • (3R,5R)-trans Isomer: To accommodate a trans configuration, one substituent must be equatorial and the other axial. This creates a fundamentally different spatial arrangement of protons compared to the cis isomer. The axial substituent will be close to the other two axial protons on the same face of the ring, while the equatorial substituent will have a different set of neighboring protons.

These conformational differences give rise to distinct and diagnostic NOE correlations.

Visualizing Key Spatial Relationships

The following diagrams illustrate the most stable conformations and the key NOE correlations expected for each diastereomer.

G cluster_0 (3R,5S)-meso Isomer (diequatorial) R1_eq R₁ H1_ax H₁ₐₓ H3_ax H₃ₐₓ H1_ax->H3_ax strong NOE H5_ax H₅ₐₓ H1_ax->H5_ax C1 C1 C1->R1_eq C1->H1_ax C2 C2 C1->C2 H2_ax H₂ₐₓ H2_eq H₂ₑᵩ C2->H2_ax C2->H2_eq C3 C3 C2->C3 R2_eq R₂ H3_ax->H5_ax C3->R2_eq C3->H3_ax C4 C4 C3->C4 H4_ax H₄ₐₓ H4_eq H₄ₑᵩ C4->H4_ax C4->H4_eq C5 C5 C4->C5 C5->H5_ax C6 C6 C5->C6 C6->C1 H6_ax H₆ₐₓ C6->H6_ax H6_eq H₆ₑᵩ C6->H6_eq

Caption: Key 1,3-diaxial NOEs in the (3R,5S)-meso isomer.

G cluster_1 (3R,5R)-trans Isomer (axial/equatorial) R1_ax R₁ H3_ax H₃ₐₓ R1_ax->H3_ax strong NOE H5_ax H₅ₐₓ R1_ax->H5_ax H1_eq H₁ₑᵩ H2_ax H₂ₐₓ H1_eq->H2_ax H2_eq H₂ₑᵩ H1_eq->H2_eq medium NOE C1 C1 C1->R1_ax C1->H1_eq C2 C2 C1->C2 C2->H2_ax C2->H2_eq C3 C3 C2->C3 R2_eq R₂ C3->R2_eq C3->H3_ax C4 C4 C3->C4 H4_ax H₄ₐₓ H4_eq H₄ₑᵩ C4->H4_ax C4->H4_eq C5 C5 C4->C5 C5->H5_ax C6 C6 C5->C6 C6->C1 H6_ax H₆ₐₓ C6->H6_ax H6_eq H₆ₑᵩ C6->H6_eq

Caption: Diagnostic NOEs involving the axial R₁ group in the (3R,5R)-trans isomer.

Data Interpretation: A Comparative Table

The NOESY spectrum for each isomer will show a unique pattern of cross-peaks. The presence or absence of these key signals allows for definitive assignment.

Interacting Protons Expected NOE in (3R,5S)-meso Isomer Expected NOE in (3R,5R)-trans Isomer Rationale for Distinction
H₁ₐₓ ↔ H₃ₐₓ StrongStrongThis interaction is present in both but is interpreted alongside others.
H₁ₐₓ ↔ H₅ₐₓ StrongStrongThis 1,3-diaxial interaction is a hallmark of the chair form.
H₃ₐₓ ↔ H₅ₐₓ StrongStrongAnother key 1,3-diaxial interaction.
Protons on R₁ ↔ H₃ₐₓ / H₅ₐₓ Absent/WeakStrong (if R₁ is axial)Primary distinguishing feature. A strong correlation indicates R₁ is axial, defining the trans isomer.
Protons on R₁ ↔ H₂ₑᵩ / H₆ₑᵩ Strong (if R₁ is equatorial)Absent/WeakConfirmatory feature. Strong correlations to adjacent equatorial protons confirm R₁ is equatorial, defining the cis isomer.

Experimental Protocol: Acquiring High-Quality NOESY Data

A robust experimental setup is critical for observing the often-weak NOE correlations and ensuring trustworthy data.

Workflow for NOESY Experiment

Caption: Standard workflow for a 2D NOESY experiment.

Step-by-Step Methodology
  • Sample Preparation (Self-Validation Start)

    • Concentration: Dissolve 5-10 mg of the purified isomer in 0.6-0.7 mL of a high-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The concentration should be sufficient to obtain a good signal-to-noise ratio in a standard ¹H NMR with 8-16 scans.[10]

    • Filtering: Filter the sample solution into a high-quality 5 mm NMR tube to remove any particulate matter that can disrupt the magnetic field homogeneity.[10]

    • Degassing: This is a critical step . Dissolved paramagnetic oxygen can quench the NOE.[11][12] Degas the sample thoroughly using the freeze-pump-thaw method (3-4 cycles) to maximize NOE enhancement.[12]

  • Initial Setup and Shimming

    • Acquire a standard 1D ¹H spectrum to verify sample integrity and establish the spectral width.

    • Lock and carefully shim the magnetic field on the sample without spinning. NOESY experiments should be run on a non-spinning sample to avoid modulation artifacts.[10]

  • NOESY Parameter Optimization

    • Pulse Sequence: Select a standard 2D NOESY pulse sequence (e.g., noesyesgp on Bruker systems).

    • Mixing Time (d8 or mixN): This is the most crucial parameter.[11] It is the period during which NOE polarization transfer occurs. For small molecules (< 600 Da), a mixing time in the range of 500-800 ms is a good starting point.[1][7] This may require optimization to maximize the desired cross-peaks while minimizing spin diffusion (magnetization "hopping" between protons), which can lead to erroneous correlations.[11]

    • Relaxation Delay (d1): Set a relaxation delay of at least 1.5-2 times the longest T₁ relaxation time of the protons in the molecule, typically 2-3 seconds.[13] This ensures the system returns to equilibrium between scans.

    • Acquisition Parameters: Set the number of scans (nt) to a multiple of 8 (e.g., 8, 16, 32) to achieve adequate signal-to-noise.[7] The number of increments in the indirect dimension (ni) should be between 256 and 512 for good resolution.[1]

  • Data Processing and Analysis

    • After acquisition, the data is Fourier transformed in both dimensions.

    • The spectrum must be carefully phased. For small molecules, NOESY cross-peaks should have the opposite phase (e.g., positive) to the diagonal peaks (e.g., negative).[11][12]

    • Analyze the off-diagonal cross-peaks. A cross-peak at the coordinates (F2, F1) indicates an NOE between the proton at chemical shift F2 and the proton at F1. Compare the observed cross-peaks to the expected patterns for each isomer as outlined in the table above to make a definitive stereochemical assignment.

Conclusion

The 2D NOESY experiment is a powerful and definitive method for distinguishing between diastereomers in solution. By leveraging the through-space Nuclear Overhauser Effect, which is exquisitely sensitive to internuclear distances, researchers can elucidate relative stereochemistry with high confidence. The key to a successful assignment lies in understanding the preferred solution-state conformation of each isomer, acquiring high-quality data through a meticulous experimental protocol, and correctly interpreting the unique pattern of NOE correlations that serves as a structural fingerprint. This approach provides invaluable insights that are essential for advancing research and development in chemistry and the life sciences.

References

  • Vertex AI Search. (2018). Nuclear Overhauser Effect(NOE): Easy Definition, example, application - Chemistry Notes.
  • Wikipedia. Nuclear Overhauser effect.
  • BenchChem. Distinguishing Diastereomers: A Guide to NMR-Based Structure Elucidation of Aminocyclopentanols.
  • Ghorai, P. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega.
  • Indiana University NMR Facility. 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack).
  • Nowick, J. S. (2011). Lecture 19. The Nuclear Overhauser Effect in Stereochemistry and Structure Determination. YouTube.
  • Marion, D., Genest, M., & Ptak, M. (1987). Reconstruction of NOESY maps. A requirement for a reliable conformational analysis of biomolecules using 2D NMR. Biophysical Chemistry. Available from: [Link]

  • Hollinshead, J., & DiLullo, A. (2007). Nuclear Overhauser Effect Spectroscopy. An Advanced Undergraduate Experiment. Journal of Chemical Education. Available from: [Link]

  • ResearchGate. The Nuclear Overhauser Effect. Available from: [Link]

  • University of Missouri-St. Louis. 2D-NOESY Spectra of Small Molecules - Hints And Tips.
  • UCSB Chem and Biochem NMR Facility. NOESY: Cross-Correlation Through Space.
  • Ghorai, P. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. Available from: [Link]

  • Decatur, J. (2018). NOE Experiments on the Bruker 400 and 500.
  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Available from: [Link]

  • UMYMFOR. NOE Experiments on the Bruker.
  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available from: [Link]

  • Stanford University NMR Facility. noesy.
  • Epistemeo. (2012). How to interpret a NOESY NMR spectrum. YouTube. Available from: [Link]

  • DEVLOGMYVLOG. (2022). 2D NMR: NOESY NMR INTERPRETATION. YouTube. Available from: [Link]

  • JEOL USA blog. Basics of NOE/NOESY: Causes and Solutions When NO.
  • University of Ottawa. NOESY and EXSY.
  • Glycopedia. Measuring Internuclear Distances.
  • IRIS. Determination of Interproton Distances from NOESY Spectra in the Active Site of Paramagnetic Metalloenzymes: Cyanide-In.
  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Available from: [Link]

  • ACD/Labs. (2026). Stereochemistry Information from NOESY/ROESY data … Part 2.

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Navigating the Chiral Maze: A Comparative Guide to HPLC Methods for (3R,5R)-5-Methylpiperidin-3-ol Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Chiral Purity in Piperidine Scaffolds

The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs. When substituted, as in the case of (3R,5R)-5-Methylpiperidin-3-ol, stereoisomerism arises, and with it, the potential for vastly different pharmacological and toxicological profiles between enantiomers. The (3R,5R) configuration may represent the active pharmaceutical ingredient (API), while its corresponding enantiomers could be less active, inactive, or even contribute to adverse effects. Consequently, regulatory bodies like the FDA and EMA mandate rigorous control and quantification of enantiomeric purity.[1][2]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the enantiomeric purity analysis of (3R,5R)-5-Methylpiperidin-3-ol. This particular molecule presents a common analytical challenge: it is a cyclic amino alcohol that lacks a significant UV-absorbing chromophore, complicating detection by standard HPLC-UV methods.[3]

Herein, we will dissect and compare two primary HPLC-based workflows:

  • Direct Enantioseparation on Chiral Stationary Phases (CSPs) using various chromatographic modes.

  • Indirect Enantioseparation via pre-column derivatization to form diastereomers, which can be separated on conventional achiral columns.

This comparison will be supported by established principles of chiral chromatography and data extrapolated from structurally similar piperidine derivatives to provide a robust framework for method development and selection.

Pillar 1: Understanding the Analyte - The Challenge of Non-Chromophoric Amines

(3R,5R)-5-Methylpiperidin-3-ol is a secondary amine and a secondary alcohol. Saturated aliphatic amines and alcohols do not possess electrons in π-orbitals, meaning they do not absorb light in the conventional UV range (220-400 nm) used for HPLC detection.[4] This necessitates one of two approaches: either employing a universal detector that does not rely on chromophores (like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)) or chemically modifying the molecule to attach a UV-active or fluorescent tag. For the purposes of this guide, we will focus on the widely accessible UV detection, making the derivatization approach a key point of comparison.

Pillar 2: Direct vs. Indirect Enantioseparation Strategies

The choice between a direct or indirect HPLC method is a critical decision in method development, balancing speed, simplicity, and potential artifacts.

Strategy A: Direct Enantioseparation on Chiral Stationary Phases

The direct approach is often preferred for its simplicity, as it avoids the extra step of derivatization.[5] The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[6] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are exceptionally versatile and represent the first line of screening for a wide array of chiral compounds, including cyclic amines.[5][7]

Mechanism of Separation: Chiral recognition on polysaccharide CSPs occurs within the chiral grooves of the polymer backbone. The primary interactions responsible for separation are hydrogen bonding (with the hydroxyl and amino groups of our analyte), dipole-dipole interactions, and steric hindrance.[8] The choice of mobile phase dramatically influences these interactions and, therefore, the selectivity.

Key Consideration for Direct Analysis: Due to the lack of a chromophore, a highly sensitive UV detector operating at low wavelengths (e.g., 200-210 nm) would be required, where the analyte might show some end-absorption. However, many common HPLC solvents also absorb in this region, leading to high background noise and reduced sensitivity.

Strategy B: Indirect Enantioseparation via Pre-column Derivatization

The indirect method involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[9][10] These diastereomers have different physical properties and can be separated on a standard, less expensive achiral stationary phase (like a C18 column).[5]

Advantages of Derivatization:

  • Enhanced Detection: The CDA introduces a strong chromophore or fluorophore, dramatically increasing detection sensitivity.

  • Use of Standard Columns: It allows the use of robust and common achiral columns.

  • Potentially Higher Resolution: Diastereomers can sometimes be separated more easily than the original enantiomers.

Potential Drawbacks:

  • Method Complexity: Adds an extra step to the sample preparation, increasing time and potential for error.

  • Reaction Issues: The derivatization reaction must be complete, with no kinetic resolution (i.e., one enantiomer reacting faster than the other). The CDA must also be enantiomerically pure.

  • Byproducts: The reaction may produce byproducts that could interfere with the chromatogram.

A common and effective derivatizing agent for secondary amines is p-toluenesulfonyl chloride (TsCl), which reacts with the piperidine nitrogen to form a sulfonamide derivative with strong UV absorbance.[2]

Comparative Analysis of Chiral HPLC Methods

A systematic screening approach is the most effective strategy for developing a chiral separation method.[5] Below, we compare potential starting conditions for the direct analysis of (3R,5R)-5-Methylpiperidin-3-ol on several industry-standard polysaccharide CSPs.

Table 1: Comparison of Chiral Stationary Phases and Starting Conditions for Direct Enantioseparation

Chiral Stationary Phase (CSP)Selector TypeTypical Mobile Phase SystemExpected Performance for Cyclic AminesKey Considerations
Chiralpak® IA / Lux® Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate) - ImmobilizedNormal Phase (NP): Hexane/Ethanol (90:10) + 0.1% Diethylamine (DEA)High success rate for a broad range of compounds. Often provides good initial separation.[8][11]Immobilized phase is robust and compatible with a wide range of solvents. DEA is crucial for good peak shape.[12]
Chiralpak® IB / Lux® Cellulose-2 Cellulose tris(3,5-dimethylphenylcarbamate) - ImmobilizedPolar Organic (PO): Acetonitrile/Methanol (50:50) + 0.1% DEAComplementary selectivity to amylose phases. Good for polar analytes.The polar organic mode can offer different selectivity compared to normal phase.
Chiralpak® IC / Lux® Cellulose-3 Cellulose tris(3-chloro-4-methylphenylcarbamate) - ImmobilizedNormal Phase (NP): Hexane/Isopropanol (90:10) + 0.1% DEAOften shows unique selectivity due to the halogenated phenylcarbamate group.Can provide resolution when other cellulose/amylose phases fail.
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate) - CoatedNormal Phase (NP): Hexane/Isopropanol (80:20) + 0.1% DEAA classic, widely used CSP with a vast library of successful separations.[5]Coated phase has more solvent restrictions than immobilized phases. Avoid "forbidden" solvents.
Chiralcel® OJ-H Cellulose tris(4-methylbenzoate) - CoatedNormal Phase (NP): Hexane/Ethanol (85:15) + 0.1% DEAEster-based selector offers different interaction mechanisms.May provide better separation for compounds with aromatic rings, but worth screening.

Note: The performance data is extrapolated from literature on similar cyclic amino alcohols and piperidine derivatives. Optimization of the alcohol modifier percentage and temperature is always required.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the key experiments described in this guide.

Protocol 1: Direct Chiral HPLC Method Development Workflow

This protocol outlines a screening process to find a suitable direct enantioseparation method.

  • Column Selection: Utilize a column screening system with at least three polysaccharide-based CSPs with complementary selectivity (e.g., Chiralpak IA, Chiralpak IB, and Chiralpak IC).

  • Sample Preparation: Dissolve the (3R,5R)-5-Methylpiperidin-3-ol sample (racemic or enriched) in the initial mobile phase to a concentration of approximately 1.0 mg/mL.

  • Initial Screening Conditions:

    • Mobile Phase A (Normal Phase): n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA).

    • Mobile Phase B (Polar Organic): Acetonitrile / Methanol (50:50, v/v) with 0.1% DEA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 205 nm (or use CAD/ELSD if available).

    • Injection Volume: 5 µL.

  • Analysis:

    • Equilibrate each column with the mobile phase for at least 30 column volumes or until a stable baseline is achieved.[13]

    • Inject the sample onto each column with each mobile phase.

    • Evaluate the resulting chromatograms for any sign of peak splitting or separation.

  • Optimization:

    • If partial separation is observed, optimize the mobile phase by varying the alcohol content (e.g., from 5% to 20%).

    • If peak shape is poor, ensure the DEA concentration is adequate.

    • Optimize the column temperature (e.g., test at 15 °C, 25 °C, and 40 °C) as temperature can significantly affect enantioselectivity.[13]

Protocol 2: Indirect Method via Derivatization with p-Toluenesulfonyl Chloride (TsCl)

This protocol describes the formation of diastereomeric sulfonamides for analysis on an achiral column.

  • Derivatization Reaction:

    • In a 2 mL vial, dissolve ~5 mg of the 5-Methylpiperidin-3-ol sample in 1 mL of Dichloromethane (DCM).

    • Add 1.5 equivalents of triethylamine (TEA) to act as a base.

    • Add 1.2 equivalents of p-toluenesulfonyl chloride (TsCl).

    • Cap the vial and stir or shake the mixture at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC or a rapid LC-MS scout).

  • Work-up:

    • Quench the reaction by adding 0.5 mL of water.

    • Separate the organic layer.

    • Wash the organic layer with 1 mL of 1M HCl, followed by 1 mL of saturated sodium bicarbonate solution, and finally 1 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Sample Preparation for HPLC:

    • Re-dissolve the dried derivative in the HPLC mobile phase (e.g., Acetonitrile/Water) to a concentration of approximately 0.5 mg/mL.

  • HPLC Analysis of Diastereomers:

    • Column: Standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (e.g., starting with 60:40 Acetonitrile:Water).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 228 nm (the absorbance maximum for the tosyl group).

    • Analysis: The two diastereomers should elute as distinct peaks. The enantiomeric purity of the original sample is calculated from the relative peak areas of the two diastereomer peaks.

Mandatory Visualizations

G cluster_0 Direct Method Development Workflow start Start: Chiral Purity Analysis of (3R,5R)-5-Methylpiperidin-3-ol csp_screen Screen CSPs (e.g., Chiralpak IA, IB, IC) start->csp_screen mp_screen Screen Mobile Phases (Normal Phase & Polar Organic) csp_screen->mp_screen eval Evaluate Resolution (Rs) mp_screen->eval optimize Optimize Conditions (% Alcohol, Temperature) eval->optimize Rs < 1.5 validate Validate Final Method (ICH Q2(R1)) eval->validate Rs >= 1.5 optimize->eval end Routine Analysis validate->end G cluster_1 Indirect Method via Derivatization racemate Racemic 5-Methyl- piperidin-3-ol (R and S Enantiomers) reaction Derivatization Reaction racemate->reaction reagent Enantiopure Derivatizing Agent (e.g., (+)-TsCl) reagent->reaction diastereomers Diastereomer Mixture (R-R' and S-R') reaction->diastereomers hplc Achiral HPLC (C18 Column) diastereomers->hplc separation Separated Diastereomer Peaks hplc->separation

Caption: Logical Flow for the Indirect Derivatization Method.

Pillar 3: Method Validation - Ensuring Trustworthiness

Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose—namely, as a purity test. [14] Key Validation Parameters:

  • Specificity: The method must be able to unequivocally assess the target enantiomer in the presence of its counterpart and any other potential impurities or degradation products. This is demonstrated by running a placebo, the single desired enantiomer, and a spiked sample. [15][16]* Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOQ is the lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. For a purity method, the LOQ should be at or below the reporting threshold (e.g., 0.05%). [16]* Linearity: The method should provide results that are directly proportional to the concentration of the undesired enantiomer over a specified range (e.g., from LOQ to 120% of the specification limit). [17]* Accuracy: The closeness of the test results to the true value, determined by analyzing samples spiked with known amounts of the undesired enantiomer. [14]* Precision: Assessed at different levels (repeatability, intermediate precision) to demonstrate the method's consistency. The relative standard deviation (RSD) of replicate measurements should be within acceptable limits. [17]* Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate), providing an indication of its reliability during normal usage.

Conclusion and Recommendations

The enantiomeric purity analysis of (3R,5R)-5-Methylpiperidin-3-ol by HPLC is a solvable challenge that requires a logical, systematic approach.

  • For laboratories equipped with modern, sensitive detectors (CAD, ELSD, or high-end UV), the direct screening of immobilized polysaccharide-based chiral stationary phases is the recommended starting point. This approach is faster and avoids potential complications from a derivatization reaction. The use of a basic modifier like diethylamine in the mobile phase will be critical for achieving good chromatography.

  • For laboratories relying on standard UV detectors, the indirect method via pre-column derivatization is a robust and highly sensitive alternative. Derivatization with an agent like p-toluenesulfonyl chloride converts the analytical problem into a straightforward separation of diastereomers on a conventional C18 column.

Ultimately, the choice of method will depend on the available instrumentation, the required sensitivity, and the developmental stage of the project. Both approaches, when properly developed and validated according to ICH guidelines, can provide accurate and reliable data for ensuring the quality and safety of the final drug substance.

References

  • Chernobrovkin, M. G., et al. (2025). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Available at: [Link]

  • Academia.edu. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. Available at: [Link]

  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • ResearchGate. (n.d.). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | Request PDF. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Structures of fluorescent chiral derivatization reagents for amines. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF. ResearchGate. Available at: [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S. Available at: [Link]

  • American Chemical Society. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]

  • LMU. (2022, February 6). Chiral stationary phases and applications in gas chromatography. Open Access LMU. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PMC. Available at: [Link]

  • Chromatography Today. (n.d.). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today. Available at: [Link]

  • LCGC International. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. LCGC International. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • LCGC International. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. LCGC International. Available at: [Link]

  • Scientific Research Publishing. (n.d.). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. SCIRP. Available at: [Link]

  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • IAPC-OBP. (n.d.). Chiral separation for enantiomeric determination in the pharmaceutical industry. IAPC-OBP. Available at: [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]

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A Researcher's Guide to the Stereochemical Analysis of (3R,5R)-5-Methylpiperidin-3-ol: Emphasizing Optical Rotation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise control and understanding of a molecule's three-dimensional structure are not merely academic exercises; they are fundamental prerequisites for ensuring safety, efficacy, and specificity. Chiral molecules, existing as non-superimposable mirror images (enantiomers), can exhibit profoundly different pharmacological and toxicological profiles. The piperidine scaffold, a ubiquitous structural motif in a vast number of pharmaceuticals, frequently incorporates multiple stereocenters, giving rise to a variety of stereoisomers. This guide focuses on (3R,5R)-5-Methylpiperidin-3-ol, a chiral piperidine derivative, and provides a comprehensive framework for its stereochemical analysis, with a particular emphasis on the pivotal role of optical rotation.

The Significance of Stereoisomerism in Piperidine-Based Drug Candidates

The rigid, chair-like conformation of the piperidine ring, punctuated by the stereochemical arrangement of its substituents, dictates its interaction with biological targets. A change in the configuration at a single stereocenter, such as in the case of 5-Methylpiperidin-3-ol, can lead to a cascade of differing biological consequences. For instance, one stereoisomer might be a potent therapeutic agent, while another could be inactive or, in a worst-case scenario, induce harmful side effects. Therefore, the unambiguous assignment of the absolute configuration of each stereoisomer is a critical step in the drug development pipeline. Optical rotation stands as a primary, accessible, and historically significant technique for characterizing and differentiating chiral molecules.

Understanding Optical Rotation

Optical rotation is the phenomenon where the plane of polarized light is rotated upon passing through a solution of a chiral compound. The direction and magnitude of this rotation are unique to the specific enantiomer.

  • Dextrorotatory (+): Rotation of the plane of polarized light to the right (clockwise).

  • Levorotatory (-): Rotation of the plane of polarized light to the left (counter-clockwise).

The specific rotation ([α]) is a standardized measure of a compound's optical activity and is calculated from the observed rotation (α) using the following formula:

[α] = α / (c * l)

Where:

  • α is the observed rotation in degrees.

  • c is the concentration of the solution in g/mL.

  • l is the path length of the polarimeter cell in decimeters (dm).

The specific rotation is typically reported with the temperature and the wavelength of light used (commonly the sodium D-line, 589 nm).

A Comparative Overview: The Stereoisomers of 5-Methylpiperidin-3-ol

To fully appreciate the significance of the optical rotation of (3R,5R)-5-Methylpiperidin-3-ol, it is essential to consider its stereoisomers. The molecule has two stereocenters, leading to four possible stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R).

Stereoisomer Expected Relationship of Optical Rotation Rationale
(3R,5R)-5-Methylpiperidin-3-ol[α]D = ?The target of this guide. The sign and magnitude are to be determined.
(3S,5S)-5-Methylpiperidin-3-ol[α]D = - [α]D of (3R,5R)As the enantiomer of the (3R,5R) isomer, it will have an equal but opposite optical rotation.
(3R,5S)-5-Methylpiperidin-3-ol[α]D = Value AAs a diastereomer of the (3R,5R) isomer, its optical rotation will have a different magnitude and may have a different sign.
(3S,5R)-5-Methylpiperidin-3-ol[α]D = - Value AAs the enantiomer of the (3R,5S) isomer, it will have an equal but opposite optical rotation.

This table underscores the power of optical rotation in distinguishing between stereoisomers. Once the specific rotation of one enantiomer is known, the rotation of its mirror image is also known. Diastereomers, however, will have unique optical rotations that must be determined independently.

Experimental Determination of Optical Rotation: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the accurate measurement of the optical rotation of (3R,5R)-5-Methylpiperidin-3-ol. This protocol is designed to be self-validating by incorporating critical calibration and control steps.

1. Instrumentation and Materials:

  • A high-precision polarimeter.

  • A sodium lamp (D-line, 589 nm) or other monochromatic light source.

  • A thermostatically controlled sample cell of known path length (e.g., 1 dm).

  • Analytical balance (accurate to ±0.1 mg).

  • Volumetric flasks (Class A).

  • High-purity solvent (e.g., methanol, ethanol, or chloroform, ensuring the sample is fully soluble and does not react with the solvent).

  • A sample of enantiomerically pure (3R,5R)-5-Methylpiperidin-3-ol.

2. Experimental Workflow:

G cluster_prep Sample and Instrument Preparation cluster_measure Measurement cluster_calc Calculation and Reporting prep_sample 1. Prepare a solution of known concentration (c) of (3R,5R)-5-Methylpiperidin-3-ol in a high-purity solvent. calibrate 2. Calibrate the polarimeter using a blank (pure solvent). The reading should be zero. prep_sample->calibrate thermo 3. Thermostatically control the sample cell to a standard temperature (e.g., 20°C or 25°C). calibrate->thermo fill_cell 4. Rinse and fill the sample cell with the prepared solution, ensuring no air bubbles are present. thermo->fill_cell measure_alpha 5. Place the cell in the polarimeter and record the observed rotation (α). Repeat the measurement multiple times for precision. fill_cell->measure_alpha calc_specific 6. Calculate the specific rotation [α] using the formula: [α] = α / (c * l). measure_alpha->calc_specific report 7. Report the specific rotation with the temperature, wavelength, concentration, and solvent used (e.g., [α]D^20 = +X.X° (c 1.0, MeOH)). calc_specific->report

Caption: Experimental workflow for determining the specific optical rotation.

Causality Behind Experimental Choices:

  • High-Purity Solvent: Impurities, especially chiral ones, can affect the observed rotation. Using a high-purity solvent ensures that the measured rotation is solely due to the analyte.

  • Accurate Concentration: The specific rotation is concentration-dependent. Precise measurement of the solute mass and solvent volume is crucial for accuracy.

  • Temperature Control: Optical rotation can be sensitive to temperature changes. Maintaining a constant temperature ensures reproducibility.

  • Blank Calibration: Calibrating with the pure solvent corrects for any background rotation from the solvent or the instrument itself.

  • Multiple Readings: Averaging multiple readings minimizes random errors and increases the reliability of the measurement.

The Role of Computational Chemistry in Predicting Optical Rotation

In the absence of experimental data, or as a complementary tool, computational chemistry can be employed to predict the optical rotation of a chiral molecule.[1] This approach is particularly useful for confirming the absolute configuration of a newly synthesized compound.

The prediction of optical rotation typically involves the following steps:

G cluster_comp Computational Workflow conf_search 1. Perform a conformational search to identify all low-energy conformers of (3R,5R)-5-Methylpiperidin-3-ol. geom_opt 2. Optimize the geometry of each conformer using a suitable level of theory (e.g., Density Functional Theory - DFT). conf_search->geom_opt freq_calc 3. Calculate the vibrational frequencies to confirm that each optimized structure is a true minimum. geom_opt->freq_calc or_calc 4. Calculate the optical rotation for each conformer. freq_calc->or_calc boltzmann 5. Calculate the Boltzmann-weighted average of the optical rotations of all conformers to obtain the final predicted value. or_calc->boltzmann

Caption: A typical workflow for the computational prediction of optical rotation.

The accuracy of the predicted optical rotation is highly dependent on the computational method and basis set used.[2] It is crucial to validate the chosen computational protocol against a set of known compounds with similar structures before applying it to the unknown.

Conclusion: A Path Forward for the Stereochemical Elucidation of (3R,5R)-5-Methylpiperidin-3-ol

The determination of the optical rotation of (3R,5R)-5-Methylpiperidin-3-ol is a critical step in its chemical and pharmacological characterization. While a definitive value is not currently in the public domain, this guide provides a comprehensive roadmap for researchers to obtain this vital piece of data. By combining meticulous experimental measurements with the predictive power of computational chemistry, scientists can confidently assign the absolute configuration of this and other chiral piperidine derivatives. This, in turn, will facilitate a deeper understanding of their structure-activity relationships and accelerate the development of safer and more effective pharmaceuticals. The principles and protocols outlined herein are not limited to the topic compound but can be broadly applied to the stereochemical analysis of a wide range of chiral molecules, underscoring the enduring importance of chiroptical methods in modern chemical research.

References

  • Accurate prediction of the optical rotation and NMR properties for highly flexible chiral natural products. Physical Chemistry Chemical Physics, RSC Publishing. [Link]

  • A general method to predict optical rotations of chiral molecules from their structures. PMC. [Link]

  • A general method to predict optical rotations of chiral molecules from their structures. RSC Publishing. [Link]

  • Theoretical prediction of the optical rotation of chiral molecules in ordered media: A computational study of (Ra)-1,3-Dimethylallene, (2R)-2-Methyloxirane, and (2R)-N-Methyloxaziridine. Request PDF - ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

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Safety Operating Guide

Comprehensive Safety & Handling Guide: (3R,5R)-5-Methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stop/Go" Safety Matrix

Immediate Action Required: Before opening any vessel containing (3R,5R)-5-Methylpiperidin-3-ol (CAS: 1086388-76-2 or related salts), review this matrix. This compound is a chiral piperidine derivative functioning as a strong organic base. It poses significant risks of irreversible eye damage and chemical burns .

ParameterCritical Specification
Primary Hazard CORROSIVE (Category 1B) . Causes severe skin burns and eye damage.[1]
Secondary Hazard Acute Toxicity (Oral/Dermal) . Harmful if swallowed or in contact with skin.
Glove Material Double-gloved Nitrile (Minimum 5 mil outer). Avoid Latex.
Eye Protection Chemical Splash Goggles (Vented). Safety glasses are insufficient.
Engineering Control Fume Hood Mandatory . Do not handle on an open bench.
Incompatibility Strong Acids, Oxidizers, Acid Chlorides .[1] Violent/Exothermic reaction risk.

Hazard Mechanism & Risk Assessment (The "Why")

To ensure safety, one must understand the mechanism of injury, not just the classification.

The Alkalinity Threat (Saponification)

Unlike acid burns, which coagulate protein and form a protective "eschar" (scab) that limits penetration, organic amines like (3R,5R)-5-Methylpiperidin-3-ol induce liquefaction necrosis .

  • Mechanism: The unshared electron pair on the nitrogen attacks the fatty acids in cell membranes (saponification), turning tissue into soap.

  • Consequence: The chemical continues to penetrate deep into the tissue even after the initial splash is wiped off.

  • Implication for PPE: Thin gloves are dangerous because if the amine permeates, it is held against the skin, accelerating the burn under the glove [1].

Stereochemistry & Value

As a chiral intermediate (typically for JAK inhibitors like Tofacitinib), this material is high-value.

  • Contamination Risk: Human skin oils and moisture can degrade the enantiomeric purity or cause hygroscopic clumping.

  • Dual-Purpose PPE: Your PPE protects the compound from moisture (hydrolysis risk) as much as it protects you from the compound.

Personal Protective Equipment (PPE) Architecture

Do not rely on generic "lab safety" rules. Use this specific protocol for Piperidine derivatives.

Hand Protection: The Permeation Defense

Recommendation: Double-Gloving Strategy.

  • Inner Layer: Low-modulus Nitrile (4 mil) – Provides dexterity and a second barrier.

  • Outer Layer: High-Risk Nitrile (5-8 mil) or Neoprene.

  • Why? Aliphatic amines can permeate standard disposable nitrile in <15 minutes. Double gloving increases the breakthrough time significantly and allows you to strip the outer glove immediately upon contamination without exposing skin [2].

Eye & Face Protection

Recommendation: Indirect Vented Chemical Splash Goggles.

  • Prohibited: Standard safety glasses with side shields.

  • Reasoning: Piperidine dust or micro-droplets can bypass side shields. As a Category 1 Eye Hazard, a single exposure can cause corneal opacification (blindness).

  • High-Volume Handling (>100g): Add a Face Shield over the goggles to protect the neck and chin from splashes.

Respiratory Protection

Primary Control: Chemical Fume Hood (Face velocity 80–100 fpm). Secondary (Spill/Cleaning):

  • Respirator: Full-face respirator with Organic Vapor/Particulate (OV/P100) cartridges.

  • Why? Piperidines have a distinct, penetrating ammonia-like odor. Olfactory fatigue occurs quickly; do not rely on smell to detect exposure.

PPE Decision Logic Flowchart

PPE_Decision_Tree Start Start: Handling (3R,5R)-5-Methylpiperidin-3-ol State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid DustRisk Dust Generation Risk? Solid->DustRisk SplashRisk Splash Risk? Liquid->SplashRisk Hood Work in Fume Hood (Sash at 18 inches) DustRisk->Hood Controlled Respirator REQ: N95 or P100 Mask + Goggles DustRisk->Respirator Open Bench (Avoid) DoubleGlove REQ: Double Nitrile Gloves + Lab Coat SplashRisk->DoubleGlove Low Vol (<10mL) FullShield REQ: Face Shield + Goggles + Chem-Resistant Apron SplashRisk->FullShield High Vol (>100mL)

Figure 1: Decision logic for selecting PPE based on physical state and volume.

Operational Protocol: Safe Handling

Weighing & Transfer (Solid Form)
  • Static Control: Piperidine salts can be static-prone. Use an anti-static gun if available.

  • Balance Setup: Place the balance inside the fume hood or use a powder containment enclosure.

  • Transfer: Do not use metal spatulas if the material is the free base (corrosion risk). Use PTFE or high-grade stainless steel.

  • Cleaning: Wipe the balance area with a damp paper towel (water/ethanol) immediately after use. Dispose of the towel as solid hazardous waste.

Reaction Setup (Liquid/Solution)
  • Inert Atmosphere: This compound is hygroscopic and potentially air-sensitive. Handle under Nitrogen or Argon.

  • Addition: When adding to acids (e.g., HCl for salt formation), expect a strong exotherm . Cool the receiving vessel in an ice bath before addition.

  • Syringe Safety: If handling as an oil, use Luer-lock syringes to prevent needle pop-off due to viscosity/pressure.

Emergency Response & Disposal

Spill Response Workflow

Minor Spill (<10g/10mL):

  • Alert: Announce the spill.

  • PPE Up: Ensure goggles and double gloves are secure.

  • Neutralize: Do not use strong acids. Use a Citric Acid or Dilute Acetic Acid solution to neutralize the base safely.

  • Absorb: Use an inert absorbent (Vermiculite or Chem-Sorb pads).

  • Clean: Wash area with soap and water.[2][3][4]

Major Spill (>100g/100mL):

  • Evacuate: Leave the lab. Close the door.

  • Call: Contact EHS/Fire Department. Report "Corrosive Organic Amine."[1][3][4][5][6]

Waste Disposal
  • Classification: Hazardous Organic Waste (Basic/Alkaline).

  • Segregation: NEVER mix with acidic waste streams (e.g., Nitric/Sulfuric acid waste). This can cause an explosion or geyser effect.

  • Labeling: Clearly label as "Basic Organic Waste - Contains Piperidine Derivatives."

Waste_Flow Waste Waste Generation Check Check pH/Type Waste->Check Acid Acidic Waste Check->Acid Base Basic/Amine Waste Check->Base Mix DO NOT MIX (Exothermic/Explosion) Acid->Mix Base->Mix Segregate Segregate: Carboy B (Alkaline Organics) Base->Segregate Correct Path

Figure 2: Critical waste segregation logic to prevent incompatible chemical reactions.

References

  • PubChem. (2026). Compound Summary: (3R,5R)-5-Methylpiperidin-3-ol. National Library of Medicine. Retrieved February 24, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved February 24, 2026, from [Link]

Sources

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